Antibacterial agent 124
Description
Properties
Molecular Formula |
C16H17ClFN3O2 |
|---|---|
Molecular Weight |
337.77 g/mol |
IUPAC Name |
7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
InChI |
InChI=1S/C16H17ClFN3O2/c17-13-7-15-12(6-14(13)18)16(23)21(9-20-15)8-11(22)5-10-3-1-2-4-19-10/h6-7,9-10,19H,1-5,8H2/t10-/m0/s1 |
InChI Key |
LZMOBHASNVDDQN-JTQLQIEISA-N |
Isomeric SMILES |
C1CCN[C@@H](C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
Canonical SMILES |
C1CCNC(C1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Antibacterial Agent 124 (MD-124)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antibacterial agent 124, identified as MD-124, is a potent small-molecule adjuvant that enhances the efficacy of existing antibiotics against multi-drug resistant (MDR) Gram-negative bacteria. MD-124 does not exhibit intrinsic antibacterial activity at its potentiating concentrations. Instead, its primary mechanism of action involves the targeted disruption of the outer membrane of Gram-negative bacteria through a specific interaction with lipopolysaccharide (LPS). This disruption leads to increased permeability of the outer membrane, allowing antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets. This guide provides a comprehensive overview of the mechanism of action of MD-124, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.
Core Mechanism of Action: Outer Membrane Permeabilization
The central mechanism of MD-124 revolves around its ability to selectively compromise the integrity of the Gram-negative outer membrane. This is achieved through a direct interaction with the lipopolysaccharide (LPS) component of the outer leaflet. Computational molecular dynamics simulations have suggested that MD-124 rapidly adsorbs to LPS molecules. This binding disrupts the stabilizing divalent cation cross-bridges within the LPS layer, leading to localized disorganization and increased permeability of the outer membrane.
This targeted disruption allows for the influx of a broad range of antibiotics that are typically ineffective against Gram-negative pathogens due to their inability to cross the outer membrane barrier. Consequently, MD-124 demonstrates a synergistic effect with antibiotics that have diverse mechanisms of action, effectively restoring their potency against resistant strains.
Logical Relationship of MD-124's Action
Putative Downstream Signaling Pathway: Envelope Stress Response
Disruption of the outer membrane integrity by MD-124 is a significant stressor for Gram-negative bacteria. This stress is detected by sophisticated surveillance systems known as envelope stress response (ESR) pathways. While direct experimental evidence linking MD-124 to specific ESRs is not yet available, based on its known mechanism, it is highly probable that MD-124 treatment activates one or more of these pathways, such as the Cpx and σE responses. These pathways are triggered by perturbations in the outer membrane and the accumulation of misfolded outer membrane proteins. Activation of these ESRs leads to a transcriptional reprogramming aimed at mitigating the damage and restoring envelope homeostasis.
Proposed Signaling Cascade
Quantitative Data Summary
The efficacy of MD-124 as an antibiotic adjuvant has been quantified through various in vitro assays. The following tables summarize the key findings.
Table 1: Synergistic Activity of MD-124 with Rifampicin against E. coli
| MD-124 Concentration (µg/mL) | Rifampicin MIC (µg/mL) | Sensitization Fold |
| 0 | 10 | 1 |
| 5 | 0.02 | 512 |
Data represents a significant potentiation of rifampicin's activity in the presence of a sub-inhibitory concentration of MD-124.
Table 2: Sensitization of Various Gram-Negative Bacteria to Rifampicin by MD-124 (5 µg/mL)
| Bacterial Species | Rifampicin MIC alone (µg/mL) | Rifampicin MIC with MD-124 (µg/mL) | Sensitization Fold |
| Acinetobacter baumannii | 5 | 0.04 | 125 |
| Klebsiella pneumoniae (MDR) | >320 | 10 | >32 |
| Salmonella Typhimurium (MDR) | 40 | <0.05 | >800 |
MDR: Multi-drug resistant. Data illustrates the broad-spectrum adjuvant activity of MD-124.
Detailed Experimental Protocols
Checkerboard Assay for Synergy Determination
This protocol is used to assess the synergistic interaction between MD-124 and a partner antibiotic.
Experimental Workflow:
Methodology:
-
Preparation of Reagents: Prepare two-fold serial dilutions of MD-124 and the antibiotic to be tested in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dispense 50 µL of the MD-124 dilutions along the rows and 50 µL of the antibiotic dilutions along the columns. This creates a matrix of various concentration combinations.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the minimum inhibitory concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 indicates synergy.
Outer Membrane Permeability Assay (NPN Uptake)
This assay measures the ability of MD-124 to permeabilize the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Methodology:
-
Bacterial Culture: Grow the desired Gram-negative bacterial strain to mid-log phase in a suitable broth.
-
Cell Preparation: Harvest the cells by centrifugation, wash twice with 5 mM HEPES buffer (pH 7.2), and resuspend in the same buffer to an optical density at 600 nm (OD600) of 0.5.
-
Assay Setup: In a black 96-well plate, add the bacterial suspension.
-
NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).
-
MD-124 Treatment: Add varying concentrations of MD-124 to the wells and immediately monitor the increase in fluorescence over time.
-
Data Analysis: The increase in NPN fluorescence is directly proportional to the degree of outer membrane permeabilization.
Cytotoxicity Assay
This protocol assesses the toxicity of MD-124 against mammalian cells.
Methodology:
-
Cell Culture: Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the culture medium with fresh medium containing two-fold serial dilutions of MD-124. Include a positive control (e.g., Triton X-100) and a negative control (vehicle).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT assay or a commercially available cytotoxicity kit (e.g., measuring LDH release).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control to determine the cytotoxic concentration 50 (CC50).
Conclusion
Antibacterial agent MD-124 represents a promising strategy to combat antibiotic resistance in Gram-negative bacteria. Its well-defined mechanism of action, centered on the disruption of the outer membrane via LPS binding, provides a clear rationale for its synergistic effects with a wide range of antibiotics. The likely induction of bacterial envelope stress responses further highlights the multifaceted impact of this agent on bacterial physiology. The experimental protocols detailed herein provide a robust framework for the further evaluation and development of MD-124 and similar antibiotic adjuvants. Future research should focus on elucidating the precise signaling pathways activated by MD-124-induced membrane stress to further refine our understanding of its comprehensive antibacterial effect.
Chemical and physical properties of Antibacterial agent 124
This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for Antibacterial agent 124. The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.
Core Compound Information
This compound is a potent inhibitor of bacterial prolyl-tRNA synthetase (ProRS), a critical enzyme in bacterial protein synthesis. Its systematic chemical name is 7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound. The data is derived from computed descriptors from publicly available chemical databases.
| Identifier | Value |
| IUPAC Name | 7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one |
| Molecular Formula | C16H17ClFN3O2 |
| PubChem CID | 138393306 |
| ChEMBL ID | CHEMBL5178546 |
| Physicochemical Property | Value |
| Molecular Weight | 337.77 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 4 |
| Exact Mass | 337.0993326 Da |
| Topological Polar Surface Area | 61.8 Ų |
| Heavy Atom Count | 23 |
| Complexity | 502 |
Mechanism of Action
This compound exerts its antibacterial effect by specifically targeting and inhibiting bacterial prolyl-tRNA synthetase (ProRS). This enzyme is responsible for charging proline to its cognate tRNA, a crucial step in protein synthesis. By inhibiting ProRS, the agent effectively halts the incorporation of proline into newly synthesized polypeptides, leading to the cessation of bacterial growth and, ultimately, cell death. A study has shown that it is a potent inhibitor of Staphylococcus aureus ProRS with an IC50 of 0.18 μM.
Caption: Inhibition of Prolyl-tRNA Synthetase by this compound.
Experimental Protocols
The following sections detail representative experimental protocols for the synthesis and biological evaluation of this compound and similar quinazolinone derivatives.
Synthesis of Quinazolinone Derivatives (General Protocol)
A common synthetic route to 2,3-disubstituted 4(3H)-quinazolinones involves a multi-step process starting from anthranilic acid.
Step 1: Synthesis of 2-Benzamido-4-chloro-5-fluorobenzoic acid To a solution of 2-amino-4-chloro-5-fluorobenzoic acid in pyridine, benzoyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried to yield the product.
Step 2: Synthesis of 7-Chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one The product from Step 1 is refluxed with acetic anhydride for several hours. The excess solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to give the benzoxazinone intermediate.
Step 3: Synthesis of 3-Amino-7-chloro-6-fluoro-2-phenylquinazolin-4(3H)-one The benzoxazinone intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried.
Step 4: Synthesis of the Final Compound (Representative) The amino-quinazolinone from Step 3 is reacted with a suitable alkylating or acylating agent to introduce the desired substituent at the 3-position. For this compound, this would involve a reaction with a protected (S)-piperidin-2-yl-containing propyl halide, followed by deprotection.
Caption: General workflow for the synthesis and evaluation of antibacterial agents.
Antibacterial Susceptibility Testing
The antibacterial activity of the compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Determination of MBC: Aliquots from the wells showing no visible growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Prolyl-tRNA Synthetase (ProRS) Inhibition Assay
The inhibitory effect of the compound on ProRS can be determined using an in vitro enzymatic assay that measures the aminoacylation of tRNA.
-
Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, MgCl2, KCl, DTT, ATP, and radiolabeled L-proline.
-
Enzyme and Substrates: Purified recombinant ProRS enzyme and total tRNA are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the enzyme or tRNA.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound.
-
Measurement of Activity: The reaction is allowed to proceed for a specific time at 37°C and then stopped by spotting the reaction mixture onto filter paper and precipitating the tRNA with trichloroacetic acid. The amount of radiolabeled proline attached to the tRNA is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
In Vitro Efficacy of Antibacterial Agent MD-124: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the in vitro efficacy of the antibacterial adjuvant MD-124. MD-124 has demonstrated significant potential in restoring and enhancing the potency of existing antibiotics against multi-drug resistant (MDR) Gram-negative bacteria. Its primary mechanism of action is the selective permeabilization of the bacterial outer membrane, thereby increasing the intracellular concentration of co-administered antibiotics. This guide summarizes key quantitative data from in vitro studies, details relevant experimental protocols, and provides visualizations of the agent's mechanism and experimental workflows.
Introduction
The rise of antibiotic resistance is a critical global health challenge. A promising strategy to combat this is the development of antibiotic adjuvants, compounds that can restore the effectiveness of existing antibiotics. Antibacterial agent MD-124 is a potent, small-molecule adjuvant that has been shown to sensitize various Gram-negative bacterial species, including clinically important MDR pathogens, to a wide range of antibiotics with diverse mechanisms of action[1]. This whitepaper will delve into the in vitro studies that have characterized the efficacy of MD-124.
In Vitro Efficacy Data
The primary in vitro measure of MD-124's efficacy is its ability to reduce the Minimum Inhibitory Concentration (MIC) of conventional antibiotics. As an adjuvant, MD-124 is used at concentrations that are not directly bacteriostatic or bactericidal[1]. The MIC of MD-124 alone against E. coli has been determined to be 50 μg/mL[1]. However, at concentrations well below its MIC, it exhibits a profound synergistic effect.
Minimum Inhibitory Concentration (MIC) Data
The following tables summarize the potentiation effect of MD-124 on the MIC of various antibiotics against key Gram-negative pathogens.
Table 1: Synergistic Activity of MD-124 with Rifampicin against Escherichia coli [1]
| MD-124 Concentration (μg/mL) | Rifampicin MIC (μg/mL) | Fold Reduction in Rifampicin MIC |
| 0 | 10 | - |
| 5 | 0.02 | 512 |
| 12 | 0.0006 | >16,000 |
Table 2: Synergistic Activity of MD-124 with Various Antibiotics against Escherichia coli [1]
| Antibiotic | Fold Reduction in MIC in the presence of 5 μg/mL MD-124 |
| Clarithromycin | 256 |
| Erythromycin | 128 |
| Novobiocin | 64 |
| Trovafloxacin | 32 |
| Polymyxin B | 32 |
| Chloramphenicol | 8 |
Table 3: Synergistic Activity of MD-124 with Rifampicin against Acinetobacter baumannii (ATCC 17978) [1]
| MD-124 Concentration (μg/mL) | Rifampicin MIC (μg/mL) | Fold Reduction in Rifampicin MIC |
| 0 | 5 | - |
| 5 | 0.04 | 125 |
| 7 | 0.01 | 500 |
Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics
As of the latest available data, specific Minimum Bactericidal Concentration (MBC) and time-kill kinetic studies for MD-124 have not been extensively published. This is likely because, at the concentrations where it exerts its adjuvant effect (e.g., 5-10 μg/mL), MD-124 itself does not exhibit direct bactericidal or bacteriostatic activity[1]. Its role is to facilitate the entry of other antibiotics to reach their target sites at concentrations that are bactericidal. Therefore, the bactericidal activity and time-kill kinetics would be primarily determined by the partner antibiotic.
Mechanism of Action: Outer Membrane Permeabilization
MD-124 functions by selectively permeabilizing the outer membrane of Gram-negative bacteria[1]. This disruption of the outer membrane barrier allows antibiotics that are normally excluded to enter the periplasmic space and reach their targets in the inner membrane or cytoplasm.
The following diagram illustrates the proposed workflow of MD-124's mechanism of action.
Mechanism of Action of MD-124.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the in vitro efficacy of MD-124.
Checkerboard Assay for Synergy Testing
This assay is used to determine the synergistic effect of two antimicrobial agents when used in combination.
Protocol:
-
Preparation of Reagents:
-
Prepare stock solutions of MD-124 and the partner antibiotic in an appropriate solvent.
-
Prepare a two-fold serial dilution of each agent in a 96-well microtiter plate. MD-124 is typically diluted along the y-axis, and the antibiotic along the x-axis.
-
-
Inoculum Preparation:
-
Culture the test bacterium (e.g., E. coli ATCC 25922 or A. baumannii ATCC 17978) overnight in Mueller-Hinton Broth (MHB).
-
Dilute the overnight culture to a final concentration of approximately 5 x 105 Colony Forming Units (CFU)/mL in fresh MHB.
-
-
Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600).
-
The Fractional Inhibitory Concentration (FIC) index is calculated to quantify synergy. A FICI of ≤ 0.5 is indicative of synergy.
-
The following diagram illustrates the workflow for a checkerboard assay.
Checkerboard Assay Workflow.
Lysozyme-Based Outer Membrane Permeability Assay
This assay is used to confirm that an agent disrupts the outer membrane of Gram-negative bacteria, making the underlying peptidoglycan layer accessible to lysozyme.
Protocol:
-
Bacterial Culture Preparation:
-
Grow the test bacterium (e.g., E. coli ATCC 25922) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the buffer to a specific optical density.
-
-
Assay Setup:
-
In a 96-well plate, add the bacterial suspension to wells containing various concentrations of MD-124.
-
Include control wells with bacteria only and bacteria with lysozyme only.
-
-
Lysozyme Treatment:
-
Add a solution of lysozyme to the wells.
-
Monitor the decrease in optical density at 600 nm over time. A decrease in OD600 indicates cell lysis due to the degradation of the peptidoglycan by lysozyme, which can only occur if the outer membrane has been permeabilized.
-
The following diagram illustrates the logical relationship in the lysozyme assay.
Lysozyme Assay Logic.
Conclusion
The in vitro data strongly support the role of MD-124 as a potent antibacterial adjuvant. By permeabilizing the outer membrane of Gram-negative bacteria, it dramatically lowers the MIC of a broad range of antibiotics, including those against which the bacteria are resistant. While further studies are needed to elucidate the precise molecular interactions and to determine its efficacy in more complex in vivo models, the current in vitro evidence positions MD-124 as a promising candidate for further development in the fight against antimicrobial resistance.
References
The Specificity of Antibacterial Agent 124: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antibacterial agent MD-124, focusing on its target organism specificity, mechanism of action, and the experimental methodologies used to characterize its activity. MD-124 has been identified as a potent small-molecule adjuvant capable of restoring and enhancing the efficacy of existing antibiotics against multi-drug resistant (MDR) Gram-negative bacteria.
Executive Summary
Antibacterial agent MD-124 demonstrates a high degree of specificity for Gram-negative bacteria. Its primary mechanism of action is the selective permeabilization of the outer membrane of these bacteria, a function attributed to its interaction with lipopolysaccharide (LPS). This targeted disruption of the outer membrane allows for increased intracellular concentration of other antibiotics, thereby potentiating their antibacterial effects. MD-124 itself exhibits no significant bactericidal or bacteriostatic activity at concentrations where it effectively sensitizes bacteria to other drugs. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visualizations of its mechanism and experimental workflows.
Target Organism Specificity and Efficacy
MD-124's activity is directed towards Gram-negative bacteria. It has been shown to be effective against a range of clinically relevant species, including multi-drug resistant strains. The efficacy of MD-124 as a sensitizing agent has been quantified using checkerboard assays to determine the fold decrease in the Minimum Inhibitory Concentration (MIC) of various antibiotics.
Quantitative Data: Synergistic Activity with Rifampicin
The following tables summarize the results of checkerboard assays demonstrating the synergistic effect of MD-124 with the antibiotic rifampicin against Escherichia coli and Acinetobacter baumannii.
Table 1: Synergistic Effect of MD-124 and Rifampicin against E. coli
| Treatment Condition | Rifampicin MIC (μg/mL) | Fold Decrease in MIC |
| Rifampicin alone | >1024 | - |
| Rifampicin + 5 µg/mL MD-124 | 2 | 512 |
Table 2: Synergistic Effect of MD-124 and Rifampicin against A. baumannii (ATCC 17978) [1]
| Treatment Condition | Rifampicin MIC (μg/mL) | Fold Decrease in MIC |
| Rifampicin alone | 5 | - |
| Rifampicin + 5 µg/mL MD-124 | 0.04 | 125 |
| Rifampicin + 7 µg/mL MD-124 | 0.01 | 500 |
Mechanism of Action
The primary molecular target of MD-124 in Gram-negative bacteria is the lipopolysaccharide (LPS) in the outer membrane.[1] Molecular dynamics simulations have shown that MD-124 rapidly adsorbs to LPS molecules.[1] This interaction leads to the permeabilization of the outer membrane, allowing antibiotics that are normally excluded to penetrate the cell and reach their intracellular targets.
References
Methodological & Application
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 124
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Minimum Inhibitory Concentration (MIC) is a fundamental metric in the field of microbiology and infectious disease research. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3] The determination of the MIC is a critical step in the evaluation of new antimicrobial agents, providing essential data on their potency and spectrum of activity. These values are instrumental in guiding preclinical and clinical research, establishing susceptibility breakpoints, and monitoring the emergence of antimicrobial resistance.
This document provides detailed protocols for determining the MIC of a novel investigational compound, designated here as Antibacterial Agent 124. The methodologies described are based on widely accepted standards, such as those published by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.[4][5][6] The primary methods covered are Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test).
General Considerations for this compound
Before proceeding with MIC testing, certain physicochemical properties of this compound must be considered:
-
Solubility: The solvent used to dissolve and dilute this compound should not possess any intrinsic antimicrobial activity and should be compatible with the test medium. Common solvents include water, dimethyl sulfoxide (DMSO), or ethanol. The final concentration of the solvent in the assay should be kept to a minimum (typically ≤1%) to avoid any inhibitory effects on microbial growth.
-
Stability: The stability of this compound in solution and in the test medium at 35-37°C should be established. Degradation of the compound during incubation can lead to an overestimation of the MIC.
-
Binding to Materials: Some compounds may adhere to plastic surfaces, such as those of microtiter plates. This can reduce the effective concentration of the agent in the medium. The use of low-binding plates may be necessary.
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents due to its efficiency and amenability to automation.[7][8][9] This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
This compound
-
Sterile 96-well microtiter plates (U- or V-bottom)[10]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]
-
Bacterial strain(s) of interest
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard[12]
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Incubator (35 ± 2°C)[9]
-
Appropriate quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL).[8] The solvent used should be appropriate for the agent's solubility.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter if it is not sterile.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[10]
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[10]
-
Perform serial twofold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[10]
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).[10]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add inoculum to the sterility control wells (column 12).
-
Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
-
-
Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.[8]
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear.
-
Workflow for Broth Microdilution MIC Determination
Caption: Workflow for determining the MIC of this compound using the broth microdilution method.
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of bacterial isolates against a few antimicrobial agents.[14] It involves incorporating various concentrations of the antimicrobial agent into an agar medium, onto which the test organisms are then inoculated.[7][15]
Materials:
-
This compound
-
Mueller-Hinton Agar (MHA)[15]
-
Sterile petri dishes (100 mm or 150 mm)
-
Bacterial strain(s) of interest
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating apparatus (optional, but recommended for high-throughput testing)
-
Water bath (48-50°C)
-
Incubator (35 ± 2°C)
-
Appropriate QC bacterial strains
Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a sterile stock solution of this compound at a concentration 10 times the highest desired final concentration in the agar.
-
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.
-
Cool the molten agar in a water bath to 48-50°C.[15]
-
Prepare a series of twofold dilutions of the this compound stock solution.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten MHA to create a 1:10 dilution, resulting in the final desired antibiotic concentrations.[16] Mix gently but thoroughly to avoid air bubbles and pour into sterile petri dishes.
-
Also prepare a growth control plate containing no antibiotic.
-
Allow the agar to solidify completely at room temperature.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
This results in an inoculum of approximately 1-2 x 10⁸ CFU/mL.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with 1-2 µL of the standardized bacterial suspension, delivering approximately 10⁴ CFU per spot.[14] An inoculum replicating apparatus can be used to inoculate multiple isolates simultaneously.
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.[14][15]
-
The growth control plate should show confluent growth.
-
Workflow for Agar Dilution MIC Determination
Caption: Workflow for determining the MIC of this compound using the agar dilution method.
Gradient Diffusion Method (E-test)
The E-test is a quantitative method that utilizes a predefined, continuous, and exponential gradient of an antimicrobial agent immobilized on a plastic strip.[12][17] This method is convenient for testing individual isolates and provides an MIC value from a continuous scale.
Materials:
-
Custom E-test strips for this compound (to be manufactured)
-
Mueller-Hinton Agar (MHA) plates (uniform depth of 4 mm)[12]
-
Bacterial strain(s) of interest
-
Sterile saline (0.85%) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Appropriate QC bacterial strains
Protocol:
-
Preparation of MHA Plates:
-
Prepare MHA plates with a uniform depth of 4 mm. The agar surface should be moist but free of visible water droplets.
-
-
Preparation of Inoculum:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as previously described.
-
-
Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even, confluent growth.
-
Allow the plate to dry for 5-15 minutes at room temperature with the lid slightly ajar.
-
-
Application of E-test Strip and Incubation:
-
Aseptically apply the E-test strip for this compound to the center of the inoculated agar surface. Ensure the entire length of the strip is in contact with the agar.
-
Once applied, do not move the strip.
-
Incubate the plates in an inverted position at 35 ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, a symmetrical inhibition ellipse will be visible around the strip.[12]
-
Read the MIC value at the point where the lower edge of the inhibition ellipse intersects the MIC scale on the strip.[18][19] If the intersection falls between two markings, round up to the next higher value.[12]
-
Logical Flow for Gradient Diffusion (E-test) MIC Determination
Caption: Logical flow for determining the MIC of this compound using the gradient diffusion (E-test) method.
Data Presentation
All quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting MIC data for this compound against a panel of bacterial strains.
| Bacterial Strain | ATCC No. | Broth Microdilution MIC (µg/mL) | Agar Dilution MIC (µg/mL) | E-test MIC (µg/mL) |
| Staphylococcus aureus | 29213 (QC) | |||
| Enterococcus faecalis | 29212 (QC) | |||
| Escherichia coli | 25922 (QC) | |||
| Pseudomonas aeruginosa | 27853 (QC) | |||
| Clinical Isolate 1 | N/A | |||
| Clinical Isolate 2 | N/A | |||
| ... | ... |
Quality Control
Adherence to a rigorous quality control program is essential for ensuring the accuracy and reproducibility of MIC testing.
-
Reference Strains: A set of well-characterized reference strains, such as those recommended by CLSI (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, E. faecalis ATCC 29212), should be tested concurrently with each batch of experiments.
-
Acceptable Ranges: The MIC values obtained for the QC strains must fall within the acceptable ranges published by standards organizations like CLSI.[5] If the QC results are out of range, the test results for the investigational agent are considered invalid, and the experiment must be repeated.
-
Purity Check: After preparing the inoculum, streak a sample onto a non-selective agar plate to check for purity.
-
Growth and Sterility Controls: The inclusion of growth and sterility controls in each assay is mandatory to validate the viability of the inoculum and the sterility of the medium, respectively.
References
- 1. scilit.com [scilit.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 5. goums.ac.ir [goums.ac.ir]
- 6. iacld.com [iacld.com]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. goldbio.com [goldbio.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 12. E-TEST (Epsilometer): Principle, Procedure, Results • Microbe Online [microbeonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Agar dilution - Wikipedia [en.wikipedia.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. youtube.com [youtube.com]
- 17. medicallabnotes.com [medicallabnotes.com]
- 18. Etest - Wikipedia [en.wikipedia.org]
- 19. microbenotes.com [microbenotes.com]
Application Note: Solubilization of Antibacterial Agent 124 for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of Antibacterial Agent 124, a representative novel, poorly water-soluble compound, for use in in vitro antibacterial susceptibility assays, such as Minimum Inhibitory Concentration (MIC) testing.
Introduction
This compound is a promising new synthetic molecule with potent activity against a range of bacterial pathogens. However, like many novel drug candidates, it exhibits poor solubility in aqueous media, a characteristic that presents a significant challenge for in vitro biological evaluation.[1][2][3] Approximately 40% of approved drugs and up to 90% of drug candidates are poorly water-soluble.[1][2] This application note describes a reliable method for solubilizing this compound using Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution, which can then be serially diluted in standard bacterial culture media for downstream assays.
Materials and Reagents
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (e.g., Sigma-Aldrich, Cat. No. D2650)
-
Mueller-Hinton Broth (MHB) or other appropriate sterile bacterial culture medium
-
Sterile, amber glass vials or clear vials wrapped in aluminum foil if the compound is light-sensitive[4]
-
Sterile, polypropylene microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, for difficult-to-dissolve compounds)[4]
-
Sterile, serological pipettes and pipette tips
Quantitative Data Summary
The solubility of this compound was determined in several common laboratory solvents. The data is summarized in the table below for easy reference and comparison.
| Solvent | Solubility (mg/mL) | Observations |
| Water | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | Insoluble |
| Ethanol (95%) | 1.5 | Sparingly soluble, may precipitate upon dilution |
| Methanol | ~1.0 | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely Soluble, forms a clear solution |
Note: This data is representative of a typical poorly water-soluble antibacterial compound. Researchers should determine the specific solubility for their compound.
Experimental Protocols
Protocol for Preparation of a 10 mg/mL Stock Solution
This protocol details the steps to prepare a high-concentration primary stock solution of this compound in DMSO.
-
Preparation: Work in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.
-
Weighing the Compound: Tare a sterile, amber 1.5 mL microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of this compound powder into the tube.[5]
-
Adding Solvent: Add 1.0 mL of sterile DMSO to the microcentrifuge tube containing the compound.[5]
-
Dissolution: Tightly cap the tube and vortex at high speed for 1-2 minutes until the powder is completely dissolved, resulting in a clear solution.[5] If the compound does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes.[4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[6]
Protocol for Serial Dilution in Culture Medium for MIC Assay
This protocol describes the preparation of working solutions from the DMSO stock for a standard broth microdilution MIC assay in a 96-well plate format.
-
Intermediate Dilution (Optional but Recommended): To minimize the final DMSO concentration, first create an intermediate dilution of the stock solution in the culture medium. For example, dilute the 10 mg/mL stock 1:10 in sterile MHB to create a 1 mg/mL (1000 µg/mL) intermediate stock.
-
Assay Plate Preparation: Add a defined volume (e.g., 100 µL) of sterile MHB to all wells of a 96-well microtiter plate, except for the first column.
-
Serial Dilution: Add double the volume (e.g., 200 µL) of the highest desired concentration of the antibacterial agent (prepared from the stock solution in MHB) to the first column of the plate.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard the final 100 µL from the last column.
-
Solvent Control: It is crucial to include a solvent toxicity control.[7] This well should contain the highest concentration of DMSO that will be present in the assay (e.g., 1% or less) in MHB with the bacterial inoculum but without the antibacterial agent to ensure the solvent itself does not inhibit bacterial growth.[7]
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the total volume to the final desired volume (e.g., 200 µL).
Visualizations
Experimental Workflow Diagram
References
- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. emulatebio.com [emulatebio.com]
- 5. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Drug Combination Studies with Antibacterial Agent 124
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting drug combination studies involving Antibacterial Agent 124. The protocols outlined below are intended to facilitate the systematic evaluation of synergistic, additive, indifferent, or antagonistic interactions between this compound and other antimicrobial agents.
Introduction
The increasing prevalence of antibiotic resistance necessitates the exploration of novel therapeutic strategies, including combination therapy.[1][2] Combining antibacterial agents can offer several advantages, such as enhanced efficacy, a broader spectrum of activity, and the potential to reduce the emergence of resistant strains.[2][3] This document details the experimental design, protocols, and data interpretation for assessing the in vitro interactions of this compound with other drugs.
The primary methods covered are the checkerboard assay for determining the nature of the interaction and the time-kill curve assay for evaluating the pharmacodynamics of the drug combination.[4][5][6]
Key Concepts in Drug Combination Studies
Understanding the different types of drug interactions is crucial for interpreting experimental outcomes. The common classifications are:
-
Synergy: The combined effect of the two drugs is significantly greater than the sum of their individual effects.[7][8][9]
-
Additivity: The combined effect is equal to the sum of the individual effects.[8][9][10]
-
Indifference: The combined effect is similar to that of the more active drug alone.
-
Antagonism: The combined effect is less than the effect of the more active drug alone.[8][10]
The Fractional Inhibitory Concentration Index (FICI) is a widely used metric to quantify these interactions derived from the checkerboard assay.[5][11][12]
Experimental Design and Protocols
A systematic approach is essential for obtaining reliable and reproducible data in drug combination studies. The following sections provide detailed protocols for the recommended assays.
Protocol 1: Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of two drugs, both individually and in combination.[4][5][13] This allows for the calculation of the FICI.
Materials:
-
This compound (stock solution of known concentration)
-
Combination drug (stock solution of known concentration)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator (35°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
Prepare Drug Dilutions:
-
Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Controls: Include wells with no drugs (growth control), each drug alone (to determine individual MICs), and no bacteria (sterility control).
-
Incubation: Incubate the plate at 35°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation: Checkerboard Assay Results
The results of the checkerboard assay can be summarized in a table format to clearly present the MIC values.
| This compound (µg/mL) | Combination Drug (µg/mL) | Growth (+/-) |
| MIC of Agent 124 alone | 0 | - |
| ... | ... | ... |
| 0 | MIC of Combination Drug alone | - |
| ... | ... | ... |
| Concentration A in combination | Concentration B in combination | - (This is the combination MIC) |
FICI Calculation and Interpretation:
The FICI is calculated using the following formula:
FICI = FIC of Agent 124 + FIC of Combination Drug
Where:
-
FIC of Agent 124 = (MIC of Agent 124 in combination) / (MIC of Agent 124 alone)
-
FIC of Combination Drug = (MIC of Combination Drug in combination) / (MIC of Combination Drug alone)[11][12][14]
The interpretation of the FICI value is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy[11][14] |
| > 0.5 to ≤ 1.0 | Additivity[11][15] |
| > 1.0 to < 4.0 | Indifference[11][14] |
| ≥ 4.0 | Antagonism[11][14] |
Protocol 2: Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.[6][16] This dynamic assessment complements the static information provided by the checkerboard assay.
Materials:
-
This compound
-
Combination drug
-
Bacterial strain of interest
-
CAMHB
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, spreader)
Procedure:
-
Prepare Bacterial Culture: Grow the bacterial strain to the logarithmic phase of growth (approximately 10^6 to 10^7 CFU/mL).
-
Set up Test Conditions: Prepare culture tubes with CAMHB containing:
-
No drug (growth control)
-
This compound alone (at a relevant concentration, e.g., MIC)
-
Combination drug alone (at a relevant concentration, e.g., MIC)
-
The combination of this compound and the other drug (at relevant concentrations).
-
-
Inoculate and Incubate: Inoculate each tube with the log-phase bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.[16] Incubate the tubes in a shaking incubator at 37°C.
-
Sample and Enumerate: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube. Perform serial dilutions and plate onto appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Plot Time-Kill Curves: Plot the log10 CFU/mL against time for each condition.
Data Presentation: Time-Kill Assay Results
The data from the time-kill assay should be presented in a table showing the log10 CFU/mL at each time point for all tested conditions.
| Time (hours) | Growth Control (log10 CFU/mL) | Agent 124 (log10 CFU/mL) | Combination Drug (log10 CFU/mL) | Agent 124 + Combination Drug (log10 CFU/mL) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Interpretation of Time-Kill Curves:
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[16]
-
Bactericidal activity is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[16]
Visualizations
The following diagrams illustrate key concepts and workflows in drug combination studies.
References
- 1. Leveraging laboratory and clinical studies to design effective antibiotic combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leveraging Laboratory and Clinical Studies to Design Effective Antibiotic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic analysis of drug combinations against Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 11. Types of Drug-Drug Interactions – Principles of Pharmacology – Study Guide [open.lib.umn.edu]
- 10. Additivity of inhibitory effects in multidrug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 12. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Quantification of Antibacterial Agent 124 in Human Plasma
Abstract
This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Antibacterial Agent 124 in human plasma. The method involves a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. The method was validated according to the general principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3] The calibration curve was linear over the concentration range of 0.1 to 20 µg/mL. The intra- and inter-day precision and accuracy were within acceptable limits. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies of this compound.
Introduction
This compound is a novel broad-spectrum antibiotic under development for the treatment of multidrug-resistant infections. To support preclinical and clinical studies, a validated bioanalytical method for the quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the determination of drugs in biological fluids due to its sensitivity and reproducibility.[4][5] This note details a validated HPLC-UV method for the quantification of this compound in human plasma. The sample preparation involves a simple protein precipitation with acetonitrile, which is a common and effective technique for removing protein interferences from plasma samples.[6][7][8][9]
Experimental
Materials and Reagents
-
This compound reference standard (99.5% purity)
-
Internal Standard (IS), Compound XYZ (99.8% purity)
-
HPLC-grade acetonitrile and methanol (Fisher Scientific)
-
Formic acid (≥98%, Sigma-Aldrich)
-
Ultrapure water (18.2 MΩ·cm) from a Milli-Q system (Millipore)
-
Drug-free human plasma (BioIVT)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this analysis. The specific conditions are summarized in Table 1. Reversed-phase HPLC is a common choice for separating small molecules like antibiotics from complex matrices.[10][11][12]
Table 1: HPLC Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 275 nm |
| Internal Standard (IS) | Compound XYZ |
| Run Time | 10 minutes |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Primary stock solutions of this compound (1 mg/mL) and the IS (1 mg/mL) were prepared in methanol.
-
Working Solutions: A series of working standard solutions of this compound were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range. A working solution of the IS was prepared at 10 µg/mL.
-
Calibration Standards and QC Samples: Calibration standards were prepared by spiking drug-free human plasma with the appropriate working standard solutions to yield final concentrations of 0.1, 0.2, 0.5, 1, 5, 10, and 20 µg/mL. Quality control (QC) samples were prepared in the same manner at three concentration levels: LQC (0.3 µg/mL), MQC (8 µg/mL), and HQC (16 µg/mL).
Sample Preparation Protocol
The sample preparation is designed to remove proteins that can interfere with the analysis.[8][13] Protein precipitation with acetonitrile is a rapid and effective method for this purpose.[6][7]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (10 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.
Figure 1. Workflow for the preparation of plasma samples.
Method Validation
The developed method was validated according to established guidelines for bioanalytical method validation.[1][14][15]
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at seven concentration levels. The calibration curve was constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. The method was found to be linear over the range of 0.1-20 µg/mL, with a coefficient of determination (r²) greater than 0.998.
Accuracy and Precision
Intra- and inter-day accuracy and precision were evaluated by analyzing five replicates of the LQC, MQC, and HQC samples on three separate days. The results are summarized in Table 2. The percentage relative error (%RE) for accuracy and the coefficient of variation (CV%) for precision were within the acceptable limit of ±15%.[7]
Table 2: Intra- and Inter-Day Accuracy and Precision
| QC Level | Nominal Conc. (µg/mL) | Intra-Day Precision (CV%) | Intra-Day Accuracy (%RE) | Inter-Day Precision (CV%) | Inter-Day Accuracy (%RE) |
| LQC | 0.3 | 4.8% | -2.5% | 6.2% | -3.1% |
| MQC | 8.0 | 2.1% | 1.3% | 3.5% | 0.8% |
| HQC | 16.0 | 1.9% | 0.8% | 2.8% | 1.5% |
Selectivity
The selectivity of the method was assessed by analyzing blank human plasma from six different sources. No significant interfering peaks were observed at the retention times of this compound or the IS, demonstrating the method's selectivity.
Recovery
The extraction recovery of this compound from human plasma was determined by comparing the peak areas of the analyte from extracted QC samples with those of unextracted standards at the same concentration. The recovery was consistent across the three QC levels, as shown in Table 3.
Table 3: Extraction Recovery
| QC Level | Nominal Conc. (µg/mL) | Mean Recovery (%) |
| LQC | 0.3 | 92.5% |
| MQC | 8.0 | 95.1% |
| HQC | 16.0 | 94.3% |
Results and Discussion
Under the described chromatographic conditions, this compound and the IS were well-separated with retention times of approximately 4.5 and 6.2 minutes, respectively. The total run time of 10 minutes allows for a high throughput of samples. The simple protein precipitation protocol proved to be effective and reproducible for plasma sample cleanup.[13][16] The validation data demonstrates that the method is linear, accurate, precise, and selective for the quantification of this compound in human plasma.
Figure 2. High-level overview of the analytical process.
Conclusion
The HPLC-UV method described in this application note is a validated, simple, and reliable procedure for the quantification of this compound in human plasma. The method meets the requirements for bioanalytical method validation and is suitable for use in pharmacokinetic and clinical studies.
References
- 1. fda.gov [fda.gov]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. moh.gov.bw [moh.gov.bw]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Best way for t-he precipitation of protein in plasma HPLC - Chromatography Forum [chromforum.org]
- 7. New methods for quantification of amoxicillin and clindamycin in human plasma using HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nacalai.com [nacalai.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. hhs.gov [hhs.gov]
- 16. btrc-charity.org [btrc-charity.org]
Application Notes & Protocols: Liposomal Delivery System for Antibacterial Agent 124
**Abstract
This document provides detailed application notes and protocols for the development and characterization of a liposomal delivery system for the novel Antibacterial Agent 124. This formulation is designed to enhance the therapeutic index of Agent 124 by improving its solubility, reducing systemic toxicity, and providing controlled release.[1][2] These protocols are intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of advanced antibacterial therapies.
Introduction to this compound Delivery
This compound is a potent, broad-spectrum antimicrobial compound. However, its clinical utility is hampered by poor aqueous solubility and a narrow therapeutic window, necessitating a sophisticated drug delivery strategy. Nanoparticle-based delivery systems, particularly liposomes, offer a promising solution by encapsulating the agent, thereby improving its pharmacokinetic profile and reducing off-target side effects.[2][3][4] Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs, enhance stability, and facilitate targeted delivery to infection sites.[5][6][7] This application note describes the formulation of Agent 124 into a liposomal carrier and details the essential protocols for its characterization and preclinical evaluation.
Rationale for Liposomal Formulation
The encapsulation of antibacterial agents in liposomes provides several key advantages:
-
Enhanced Solubility: Liposomes can carry hydrophobic drugs like Agent 124 within their lipid bilayer, increasing apparent solubility in aqueous environments.[1]
-
Improved Stability: The liposomal carrier protects the encapsulated drug from degradation in the physiological environment.[5]
-
Reduced Toxicity: By controlling the release and biodistribution of the drug, liposomal formulations can minimize exposure to healthy tissues and reduce systemic side effects.[4][7]
-
Overcoming Resistance: High concentrations of antibiotics can be delivered directly to bacteria, potentially by fusing with the bacterial membrane, which may help overcome certain resistance mechanisms.[2][5]
Below is a diagram illustrating the logic behind using a liposomal delivery system for Agent 124.
Caption: Logical flow from challenges of Agent 124 to liposomal solutions.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis, characterization, and in vitro evaluation of Liposomal Agent 124.
Protocol: Preparation of Liposomal Agent 124
This protocol details the thin-film hydration method followed by extrusion to produce unilamellar vesicles.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
This compound
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Lipid extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in the chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a temperature above the lipid phase transition temperature (Tm for DPPC is 41 °C) until a thin, dry lipid film is formed on the inner wall of the flask.
-
Continue evaporation for at least 1 hour after the film appears dry to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.
-
Agitate the flask gently by hand or on a shaker at a temperature above the Tm for 1-2 hours. This process results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
Briefly sonicate the MLV suspension in a bath sonicator for 5-10 minutes to aid in dispersion and reduce particle aggregation.
-
-
Extrusion:
-
Assemble the lipid extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the suspension 11-21 times by passing it through the membrane. This process reduces the size and lamellarity of the vesicles, resulting in a suspension of small unilamellar vesicles (SUVs).
-
Store the final liposomal suspension at 4 °C.
-
Protocol: Characterization of Liposomal Agent 124
2.2.1 Particle Size and Zeta Potential
-
Method: Dynamic Light Scattering (DLS).[8]
-
Procedure:
-
Dilute the liposomal suspension with filtered PBS (pH 7.4).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the hydrodynamic diameter (particle size) and Polydispersity Index (PDI) using a DLS instrument (e.g., Zetasizer Nano ZS).
-
For Zeta Potential, use the same instrument with an appropriate folded capillary cell to measure the surface charge.
-
Perform all measurements in triplicate.
-
2.2.2 Encapsulation Efficiency and Drug Loading
-
Procedure:
-
Place a known amount of the liposomal formulation into a centrifugal filter unit (e.g., Amicon Ultra, with a molecular weight cut-off below the liposome size).
-
Centrifuge at a specified speed and time (e.g., 4000 x g for 20 minutes) to separate the liposomes from the aqueous phase containing the unencapsulated ("free") drug.
-
Collect the filtrate and measure the concentration of free Agent 124 using a validated analytical method (e.g., UV-Vis Spectroscopy or HPLC).
-
To determine the total drug amount, disrupt a known amount of the original liposomal suspension with a suitable solvent (e.g., methanol) and measure the drug concentration.
-
Calculate Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
Protocol: In Vitro Drug Release Study
-
Procedure:
-
Hydrate a dialysis membrane (with a suitable molecular weight cut-off) according to the manufacturer's instructions.
-
Place a known volume (e.g., 1 mL) of the Liposomal Agent 124 formulation into the dialysis bag.
-
Submerge the sealed bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker, maintained at 37 °C with constant stirring. This setup ensures sink conditions.[10]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Replenish the medium with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the concentration of Agent 124 in the collected samples using a validated analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
Protocol: In Vitro Antibacterial Efficacy
-
Method: Broth Microdilution for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[11][12][13]
-
Procedure:
-
MIC Determination:
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton Broth (MHB).[13]
-
In a 96-well microtiter plate, perform a two-fold serial dilution of Free Agent 124, Liposomal Agent 124, and empty liposomes (as a control).[11]
-
Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37 °C for 18-24 hours.
-
The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[12][13]
-
-
MBC Determination:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37 °C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[13][14]
-
-
Protocol: In Vitro Cytotoxicity Assay
-
Method: MTT Assay for assessing mammalian cell viability.[15][16]
-
Procedure:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Free Agent 124, Liposomal Agent 124, and empty liposomes for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a control.
-
After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Remove the medium and dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Data Presentation: Representative Results
The following tables summarize hypothetical data obtained from the characterization and evaluation of Liposomal Agent 124.
Table 1: Physicochemical Properties of Liposomal Agent 124
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Particle Size (d.nm) | 105.2 nm | ± 3.1 nm |
| Polydispersity Index (PDI) | 0.15 | ± 0.02 |
| Zeta Potential (mV) | -15.8 mV | ± 1.2 mV |
| Encapsulation Efficiency (%) | 92.5 % | ± 2.4 % |
| Drug Loading (%) | 4.6 % | ± 0.3 % |
Table 2: In Vitro Antibacterial Efficacy (MIC/MBC in µg/mL)
| Formulation | S. aureus MIC | S. aureus MBC | E. coli MIC | E. coli MBC |
|---|---|---|---|---|
| Free Agent 124 | 2 | 4 | 4 | 8 |
| Liposomal Agent 124 | 2 | 4 | 4 | 8 |
| Empty Liposomes | > 256 | > 256 | > 256 | > 256 |
Table 3: In Vitro Cytotoxicity (IC50 in µg/mL on HEK293 cells)
| Formulation | 24-hour IC50 | 48-hour IC50 |
|---|---|---|
| Free Agent 124 | 15.2 | 8.5 |
| Liposomal Agent 124 | 45.8 | 30.1 |
| Empty Liposomes | > 500 | > 500 |
Visualizations of Workflows and Mechanisms
To facilitate understanding, diagrams representing the experimental workflow and the proposed mechanism of action are provided.
Experimental Workflow Diagram
This diagram outlines the complete process from formulation to in vitro testing.
Caption: Overall experimental workflow for Liposomal Agent 124 development.
Proposed Mechanism of Action Pathway
This diagram illustrates a hypothetical pathway for how Liposomal Agent 124 interacts with and inhibits a bacterial cell.
Caption: Proposed mechanism for enhanced antibacterial activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoparticle-Based Local Antimicrobial Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nano-Based Drug Delivery or Targeting to Eradicate Bacteria for Infection Mitigation: A Review of Recent Advances [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 12. qlaboratories.com [qlaboratories.com]
- 13. microchemlab.com [microchemlab.com]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. omicsonline.org [omicsonline.org]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Antibacterial Agent 124 in PBS
Welcome to the technical support center for Antibacterial Agent 124. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues when preparing solutions in Phosphate Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in PBS?
A1: this compound is a hydrophobic compound, meaning it has a low affinity for water-based solutions like PBS.[1][2][3] This is a common challenge for many drug candidates, particularly those with complex aromatic structures or high molecular weights.[4] Such compounds tend to aggregate or precipitate in aqueous environments, making it difficult to achieve the desired concentration for in vitro and in vivo experiments.
Q2: What are the initial steps to take when encountering solubility issues with this compound in PBS?
A2: The first step is to prepare a concentrated stock solution in an appropriate organic solvent before diluting it into PBS.[5][6] This method helps to break down the compound's crystal lattice structure, facilitating its dispersion in the aqueous buffer. It is crucial to select a biocompatible organic solvent, especially for cell-based assays.
Q3: What are common organic solvents for preparing a stock solution of a hydrophobic antibacterial agent?
A3: Dimethyl sulfoxide (DMSO) is a widely used organic solvent due to its high solubilizing capacity for a broad range of compounds and its miscibility with water.[2][6][7] Other options include ethanol, methanol, polyethylene glycol 300 (PEG 300), and N,N-dimethylformamide (DMF).[2][5][7] The choice of solvent will depend on the specific experimental requirements and downstream applications.
Q4: What is the maximum recommended concentration of organic solvents in my final PBS solution?
A4: To minimize solvent-induced toxicity in biological assays, the final concentration of the organic solvent should be kept as low as possible, typically below 1% (v/v).[6] It is essential to include a vehicle control (PBS with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent on the biological system.
Troubleshooting Guide
Issue: this compound precipitates out of solution upon dilution into PBS.
This is a common observation when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous buffer. The following troubleshooting steps can help mitigate this issue.
Troubleshooting Workflow
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Antibacterial Agent 124 Concentration for Time-Kill Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Antibacterial Agent 124 in time-kill assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a time-kill assay?
A time-kill assay is a dynamic method used to assess the antimicrobial activity of a compound over time.[1][2] It provides crucial information on the rate and extent of bacterial killing, helping to determine whether an agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[1][3][4]
Q2: How is bactericidal versus bacteriostatic activity determined from a time-kill curve?
The distinction is based on the reduction in viable bacterial count (colony-forming units per milliliter, CFU/mL) from the initial inoculum over a specified time, typically 24 hours.
-
Bactericidal Activity: A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[1][5]
-
Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, where bacterial growth is inhibited but the cell count does not significantly decrease.[6]
Q3: What concentrations of this compound should be tested in a time-kill assay?
It is recommended to test a range of concentrations of this compound based on its Minimum Inhibitory Concentration (MIC). A common starting point includes concentrations at 0.25x, 0.5x, 1x, 2x, and 4x the MIC.[6][7] This range helps to characterize the concentration-dependent effects of the agent.[3]
Q4: What are the essential controls for a time-kill assay?
Every time-kill assay should include the following controls:
-
Growth Control: Bacteria inoculated in the test medium without any antibacterial agent. This ensures the bacteria are viable and growing under the experimental conditions.[1]
-
Vehicle Control: Bacteria inoculated in the test medium with the solvent used to dissolve this compound. This control is essential if the solvent has any potential antimicrobial activity.[1]
Troubleshooting Guide
Problem 1: Inconsistent or highly variable results between replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate Inoculum Preparation | Ensure a standardized and homogenous bacterial suspension is prepared according to established guidelines (e.g., CLSI).[7] The initial inoculum should be in the logarithmic growth phase.[8] |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate dispensing of bacterial culture, antibacterial agent, and for serial dilutions. |
| Uneven Mixing | Vortex or gently mix tubes/plates at each step, especially after adding the antibacterial agent and before sampling, to ensure a homogenous suspension. |
| Poor Plating Technique | Ensure proper spreading of the inoculum on agar plates to obtain distinct colonies for accurate counting. |
Problem 2: The killing of bacteria is too rapid to measure accurately.
| Potential Cause | Troubleshooting Step |
| Concentration of this compound is too high | Test lower concentrations of the agent, such as 0.125x or 0.25x the MIC. |
| Sampling time points are too far apart | Decrease the interval between sampling, especially in the early stages of the experiment (e.g., 0, 15, 30, 60 minutes). |
Problem 3: No significant killing is observed, even at high concentrations.
| Potential Cause | Troubleshooting Step |
| This compound is primarily bacteriostatic | The agent may be inhibiting growth rather than killing the bacteria. Analyze the curve for a plateau below the growth control.[1] |
| Bacterial Resistance | The bacterial strain may be resistant to this compound. Confirm the MIC of the agent against the specific strain being tested. |
| Degradation of this compound | Ensure the stock solution of the agent is properly stored and has not expired. Prepare fresh dilutions for each experiment. |
Problem 4: Bacterial regrowth is observed after an initial decline in CFU/mL.
| Potential Cause | Troubleshooting Step |
| Selection of Resistant Subpopulations | The initial bacterial population may contain a small number of resistant cells that begin to multiply after the susceptible cells are killed.[8][9] |
| Degradation or Instability of this compound | The antibacterial agent may lose its activity over the 24-hour incubation period, allowing surviving bacteria to regrow.[9] |
| Insufficient Concentration | The concentration of the agent may not be high enough to eliminate the entire bacterial population. Consider testing higher concentrations. |
Problem 5: Suspected antibiotic carryover affecting colony counts.
| Potential Cause | Troubleshooting Step |
| Residual antibacterial agent on the agar plate inhibits the growth of surviving bacteria. | Include a neutralization step in your protocol. This can be achieved by diluting the sample in a large volume of neutralizing broth or by adding a specific neutralizing agent to the diluent or agar medium.[5][10] Another method is to wash the cells by pelleting them via centrifugation and resuspending them in fresh, antibiotic-free medium before plating.[5] |
Experimental Protocols
Protocol: Standard Time-Kill Assay
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][11]
-
Preparation of Inoculum:
-
From a fresh 18-24 hour culture plate, inoculate a single colony into a suitable broth medium.
-
Incubate at the appropriate temperature with shaking until the culture reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the culture to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in the final test volume.
-
-
Preparation of this compound Concentrations:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial dilutions to achieve the desired final concentrations (e.g., 0.25x, 0.5x, 1x, 2x, and 4x MIC) in the test medium.
-
-
Assay Setup:
-
In sterile tubes or a microtiter plate, combine the bacterial inoculum with the different concentrations of this compound.
-
Include a growth control (no agent) and a vehicle control (if applicable).[1]
-
-
Incubation and Sampling:
-
Incubate the tubes/plate at the appropriate temperature with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube/well.
-
-
Enumeration of Viable Bacteria:
-
Perform serial ten-fold dilutions of each aliquot in a sterile diluent (e.g., saline or phosphate-buffered saline).
-
Plate a specific volume of the appropriate dilutions onto a suitable agar medium.
-
Incubate the plates at the appropriate temperature for 18-24 hours.
-
Count the number of colonies on the plates that have between 30 and 300 colonies.
-
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL versus time for each concentration to generate the time-kill curves.
-
Data Presentation
Table 1: Example Time-Kill Assay Data for this compound against S. aureus
| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 4.8 | 4.2 | 3.5 |
| 4 | 7.5 | 5.2 | 4.1 | 3.5 | <2.0 |
| 8 | 8.9 | 5.0 | 3.5 | <2.0 | <2.0 |
| 24 | 9.5 | 5.1 | 3.8 | <2.0 | <2.0 |
Table 2: Interpretation of Time-Kill Assay Results
| Concentration | 24-hour log10 Reduction (from initial inoculum) | Interpretation |
| 0.5x MIC | 0.9 | Bacteriostatic |
| 1x MIC | 2.2 | Bacteriostatic |
| 2x MIC | >4.0 | Bactericidal |
| 4x MIC | >4.0 | Bactericidal |
Mandatory Visualizations
Caption: Workflow for a standard time-kill assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting instability of Antibacterial agent 124 in aqueous solutions
Welcome to the technical support center for Antibacterial Agent 124. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of Agent 124 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing reduced antibacterial activity. What could be the cause?
A1: Reduced activity of Agent 124 is commonly due to chemical degradation in aqueous solutions. Agent 124 is a beta-lactam antibiotic, and its core structural feature, the β-lactam ring, is susceptible to hydrolysis. This process opens the ring, rendering the agent inactive. The rate of this degradation is highly influenced by several factors including pH, temperature, and the presence of certain ions.[1][2]
Q2: What is the primary degradation pathway for Agent 124?
A2: The primary degradation pathway is hydrolysis, which involves the cleavage of the amide bond within the β-lactam ring.[1] This reaction is catalyzed by hydroxyl ions (alkaline conditions) or hydronium ions (acidic conditions) and can also be influenced by enzymatic activity (e.g., β-lactamases) if microbial contamination is present.[1] The result is an inactive, ring-opened product.
Q3: How can I visually determine if my Agent 124 solution has degraded?
A3: While a definitive assessment requires analytical methods, some physical changes may indicate degradation. These can include a change in color (e.g., yellowing of the solution) or the formation of precipitates. However, significant degradation can occur without any visible changes. Therefore, relying solely on visual inspection is not recommended.
Q4: What are the optimal storage conditions for aqueous solutions of Agent 124?
A4: To maximize stability, stock solutions of Agent 124 should be prepared in an appropriate buffer, aliquoted into single-use volumes, and stored at low temperatures.[3] Powdered (lyophilized) Agent 124 is significantly more stable than its aqueous form.[3] Once reconstituted, solutions should be used as quickly as possible. For short-term storage (a few days), refrigeration at 2-8°C is recommended. For longer-term storage (weeks to months), freezing at -20°C or -80°C is necessary.[3][4] It is crucial to minimize freeze-thaw cycles as this can accelerate degradation.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent results in antibacterial assays.
-
Possible Cause 1: pH of the medium. The pH of your culture medium or buffer can significantly affect the stability of Agent 124. Beta-lactams are generally most stable in a slightly acidic to neutral pH range (typically pH 6.0-7.0). Alkaline conditions (pH > 7.5) will rapidly accelerate hydrolytic degradation.
-
Solution: Ensure your experimental medium is buffered to a pH within the optimal stability range for Agent 124. Prepare fresh solutions before each experiment.
-
-
Possible Cause 2: Incubation Temperature and Duration. Higher temperatures accelerate chemical reactions, including hydrolysis.[5][6] Long incubation periods at physiological temperatures (e.g., 37°C) can lead to significant degradation of the agent over the course of an experiment.[7]
-
Solution: Account for the agent's half-life at your experimental temperature. For long-duration experiments, consider replenishing the agent or using a more stable analog if available.
-
-
Possible Cause 3: Improperly prepared or stored stock solutions. The stability of your working solution is dependent on the integrity of your stock solution.
Issue 2: Precipitate formation in the solution.
-
Possible Cause 1: Low Solubility. Agent 124 may have limited solubility in certain aqueous buffers, especially at high concentrations.
-
Solution: Review the solubility data for Agent 124. Consider using a co-solvent if appropriate for your experimental system or adjusting the pH of the buffer to enhance solubility.
-
-
Possible Cause 2: Degradation Products. Some degradation products of Agent 124 may be less soluble than the parent compound, leading to precipitation over time.
-
Solution: This is a strong indicator of instability. Prepare fresh solutions and verify your storage conditions (pH, temperature) are optimal.
-
Data on Agent 124 Stability
The following tables summarize the impact of pH and temperature on the stability of a 1 mg/mL aqueous solution of this compound. Stability is reported as the half-life (t½), the time it takes for 50% of the active agent to degrade.
Table 1: Effect of pH on the Half-life of Agent 124 at 25°C
| pH | Buffer System | Half-life (t½) in hours |
| 5.0 | Acetate Buffer | 72 |
| 6.5 | Phosphate Buffer | 120 |
| 7.4 | Phosphate Buffer | 48 |
| 8.5 | Borate Buffer | 10 |
Table 2: Effect of Temperature on the Half-life of Agent 124 at pH 6.5
| Temperature | Half-life (t½) in hours |
| 4°C | ~1200 (50 days) |
| 25°C | 120 (5 days) |
| 37°C | 24 (1 day) |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of Agent 124
This protocol outlines the standard procedure for preparing a stable, concentrated stock solution.
-
Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use sterile glassware and reagents.
-
Weighing: Accurately weigh the required amount of powdered this compound. Avoid using metal spatulas if the agent is known to chelate metal ions; use glass or plastic instead.
-
Dissolution: Dissolve the powder in a sterile buffer solution at the optimal pH of 6.5 (e.g., 50 mM Phosphate Buffer). To prepare a 100 mg/mL stock, dissolve 100 mg of Agent 124 in a final volume of 1 mL of buffer.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.[8] Do not autoclave, as high temperatures will cause rapid degradation.[8]
-
Aliquoting: Dispense the sterile stock solution into small, single-use, sterile cryovials or microcentrifuge tubes.[3]
-
Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store immediately at -20°C or -80°C in a dark environment.[3][8]
Protocol 2: Stability Assessment of Agent 124 using HPLC
This protocol provides a method to quantify the concentration of active Agent 124 over time, allowing for the determination of its stability under specific conditions. This is a stability-indicating method, meaning it can separate the intact drug from its degradation products.[9][10][11]
-
Preparation of Solutions: Prepare a solution of Agent 124 at the desired concentration in the aqueous medium to be tested (e.g., culture medium, buffer).
-
Incubation: Incubate the solution under the desired test conditions (e.g., 37°C).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the solution. Immediately stop any further degradation by flash-freezing in liquid nitrogen or by adding a quenching agent and store at -80°C until analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[9][10]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 5.0) is often effective.[10]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength appropriate for Agent 124 (determined by UV-Vis scan).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of a freshly prepared, undegraded Agent 124 standard.
-
Quantify the concentration of Agent 124 in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of Agent 124 versus time to determine the degradation kinetics and calculate the half-life.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Degradation of Antibiotics | Encyclopedia MDPI [encyclopedia.pub]
- 3. goldbio.com [goldbio.com]
- 4. boneandcancer.org [boneandcancer.org]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. Overcoming stability challenges during continuous intravenous administration of high-dose amoxicillin using portable elastomeric pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial cultivation media and antibiotics [qiagen.com]
- 9. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Validated Stability-Indicating HPLC Method for Simultaneous Determination of Amoxicillin and Enrofloxacin Combination in an Injectable Suspension [mdpi.com]
- 11. Development and Validation of a Stability-Indicating RP-HPLC Method for the Assay of Pristinamycin in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Antibacterial Agent 124 Cytotoxicity Assays
Welcome to the technical support center for Antibacterial Agent 124. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address high background issues in your cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background signals in cytotoxicity assays when using this compound?
High background signals can originate from several sources. The most common include:
-
Compound Interference: this compound itself may be colored or have reducing properties that interfere with the chemistry of colorimetric assays like MTT and XTT.[1][2]
-
Microbial Contamination: Contamination of cell cultures with bacteria or yeast can lead to a high background, as these microorganisms can also metabolize the assay reagents.
-
Reagent Degradation: Improper storage or handling of assay reagents, such as exposure to light or moisture, can cause them to break down and produce a higher background signal.
-
Media Components: Components in the cell culture medium, such as phenol red and high concentrations of serum, can contribute to background absorbance.[3]
-
Sub-optimal Cell Seeding Density: Using too high a cell density can lead to nutrient depletion and cell death, which can paradoxically increase the background in certain assays.[4][5]
Q2: How can I determine if this compound is directly interfering with my assay?
To test for direct interference, you should run a "compound-only" control. This involves adding this compound to wells containing only cell culture medium (no cells) and then proceeding with the assay protocol.[6] If you observe a significant signal in these wells, it indicates that your compound is directly interacting with the assay reagents.
Troubleshooting Guides
Issue 1: High Background in Wells Without Cells (Blank Controls)
If you are observing high absorbance or fluorescence in your blank wells (media only) or compound-only control wells, consider the following solutions:
| Potential Cause | Recommended Solution |
| Microbial Contamination | Always use sterile techniques when preparing reagents and plating cells.[4] Visually inspect plates for any signs of contamination before adding assay reagents. |
| Reagent Degradation | Store assay reagents according to the manufacturer's instructions, protecting them from light and moisture. Prepare fresh working solutions for each experiment. |
| Media Components | If possible, use a phenol red-free medium for the duration of the assay. Consider reducing the serum concentration or using a serum-free medium during the final incubation with the assay reagent. |
| Compound Interference | If this compound is colored, its absorbance may overlap with that of the assay's product. In such cases, you may need to use a different assay that is less susceptible to colorimetric interference, or mathematically subtract the background from the compound-only control.[1] |
Issue 2: High Background Signal in Untreated Cell Wells
If your untreated control wells (cells + media, no compound) show an unusually high signal, this could indicate a problem with your cell culture conditions.
| Potential Cause | Recommended Solution |
| Sub-optimal Cell Seeding Density | The optimal cell seeding density varies between cell lines.[7] It is crucial to perform a cell titration experiment to determine the linear range of your assay for your specific cell type.[5][8][9] |
| Over-incubation | Extended incubation times with the assay reagent can lead to increased background signals.[6] Follow the manufacturer's recommended incubation time, or optimize it for your specific cell line. |
| Cell Health | Ensure your cells are healthy and in the logarithmic growth phase before seeding them for the assay.[4] Avoid using cells that have been passaged too many times or have become over-confluent. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
This protocol will help you identify the ideal number of cells to plate for your cytotoxicity assay to ensure the results are within the linear range of detection.
-
Cell Preparation: Culture your cells to approximately 80-90% confluency. Harvest the cells and perform a cell count to determine the concentration of your cell suspension.
-
Serial Dilution: Prepare a series of cell dilutions in your culture medium. A good starting point is to aim for final cell numbers per well ranging from 1,000 to 100,000 cells.
-
Plating: Seed 100 µL of each cell dilution into the wells of a 96-well plate. Include at least three replicate wells for each cell density. Also, include wells with medium only to serve as a blank control.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform your chosen cytotoxicity assay (e.g., MTT, XTT) according to the manufacturer's instructions.
-
Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of the cell-containing wells. Plot the absorbance values against the number of cells per well. The optimal seeding density will be within the linear portion of this curve.[5]
Protocol 2: Assessing Compound Interference
This protocol is designed to determine if this compound directly interferes with your cytotoxicity assay.
-
Plate Setup: In a 96-well plate, set up the following controls:
-
Blank: Wells containing only cell culture medium.
-
Compound-Only Control: Wells containing cell culture medium and this compound at the highest concentration you plan to test.
-
-
Incubation: Incubate the plate under the same conditions as your main experiment.
-
Assay: Add the cytotoxicity assay reagent to all control wells and incubate for the recommended time.
-
Measurement: Read the absorbance or fluorescence according to the assay protocol.
-
Analysis: If the absorbance of the "Compound-Only Control" is significantly higher than the "Blank," it indicates interference.[6]
Visual Guides
Workflow for Troubleshooting High Background
Caption: A logical workflow to diagnose and address high background signals.
Signaling Pathway Interference in Tetrazolium-Based Assays
Caption: How antibacterial agents can directly reduce tetrazolium salts.
References
- 1. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 4. biocompare.com [biocompare.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Antibacterial Agent 124
<_ _>
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the synthetic yield and purity of Antibacterial Agent 124, a novel fluoroquinolone analog.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is the yield of the final cyclization step for this compound consistently low?
Answer: Low yields in the intramolecular cyclization to form the quinolone core are often traced to suboptimal reaction conditions, particularly the choice of base, solvent, and temperature. The cyclization of the vinylogous amide intermediate is a critical, often yield-determining step.
-
Base Selection: The strength and steric properties of the base are crucial. While common bases like potassium carbonate (K₂CO₃) can be effective, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or sodium hydride (NaH) can significantly improve yields by promoting deprotonation without competing side reactions.[1]
-
Solvent Effects: The reaction solvent must be anhydrous and capable of solubilizing the reactants. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred. Traces of moisture can quench the base and lead to hydrolysis of starting materials, drastically reducing the yield.
-
Temperature Control: The reaction may require heating to overcome the activation energy barrier. However, excessive temperatures can lead to decomposition and the formation of side products. It is recommended to perform a temperature optimization study, starting from milder conditions (e.g., 80 °C) and gradually increasing.
Question 2: How can I minimize the formation of the N-alkylation impurity during the reaction?
Answer: The formation of N-alkylation impurities, where the piperazine (or analogous amine) substituent is alkylated by reactive intermediates, is a common issue. This can be mitigated by:
-
Controlling Stoichiometry: Using a slight excess of the amine component can sometimes suppress side reactions, but a large excess can complicate purification.
-
Order of Addition: Adding the alkylating agent or the halide precursor slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired intramolecular reaction over intermolecular side reactions.
-
Protecting Groups: In some cases, employing a protecting group on the secondary amine of the piperazine ring, which is removed in a later step, can be an effective strategy to prevent unwanted alkylation.
Question 3: My final product is difficult to purify. What are the recommended crystallization conditions?
Answer: Fluoroquinolones can be challenging to purify due to their zwitterionic nature and potential for polymorphism. Difficulties in purification and filtration are common challenges in quinolone synthesis.[1]
-
Solvent System: A mixed-solvent system is often required for effective crystallization. Common systems include ethanol/water, isopropanol/water, or acetonitrile. The optimal ratio should be determined experimentally to maximize recovery of pure product.
-
pH Adjustment: The solubility of this compound is highly pH-dependent. Crystallization is often best achieved by carefully adjusting the pH of the solution to the isoelectric point of the molecule, where its solubility is at a minimum. Acetic acid or aqueous sodium hydroxide can be used for this purpose.[1]
-
Seeding: Introducing seed crystals of the pure compound to a supersaturated solution can promote the crystallization of the desired polymorph and improve the crystal habit, making filtration easier.[1]
Question 4: What are the primary sources of impurities and how can they be identified?
Answer: Impurities can arise from starting materials, intermediates, side reactions, or degradation.[2] Common organic impurities in syntheses of this type include unreacted starting materials, products from side reactions like hydrolysis or decarboxylation, and residual solvents.[2]
-
Identification: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the most effective technique for identifying and quantifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize unknown impurity structures after isolation.
-
Prevention: Ensuring the purity of starting materials and maintaining strict control over reaction conditions (e.g., inert atmosphere, anhydrous solvents) are critical for minimizing impurity formation.[3]
Data Presentation: Optimizing the Cyclization Step
The following tables summarize experimental data for optimizing the key intramolecular cyclization step in the synthesis of this compound.
Table 1: Effect of Different Bases on Cyclization Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 100 | 24 | 45% |
| 2 | NaH | THF | 65 | 12 | 75% |
| 3 | DBU | Acetonitrile | 80 | 8 | 93% |
| 4 | KOtBu | THF | 25 | 12 | 88% |
Table 2: Optimization of Solvent for Final Product Crystallization
| Entry | Solvent System | pH Adjustment | Recovery Yield (%) | Purity (HPLC) |
| 1 | Ethanol | None | 65% | 97.5% |
| 2 | Isopropanol/Water (9:1) | Acetic Acid to pH 6.5 | 88% | 99.2% |
| 3 | Acetonitrile | Acetic Acid to pH 6.5 | 92% | 99.5% |
| 4 | Water | Acetic Acid to pH 6.5 | 75% | 99.1% |
Experimental Protocols
Optimized Protocol for the Intramolecular Cyclization of the Vinylamide Precursor
This protocol details the optimized conditions for the cyclization step, which is critical for achieving a high overall yield of this compound.
-
Preparation: Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents:
-
Vinylamide Precursor (1.0 eq)
-
Anhydrous Acetonitrile (10 mL per 1 g of precursor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
-
Procedure: a. Dissolve the Vinylamide Precursor in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. b. Slowly add DBU to the solution at room temperature over 5 minutes. c. Heat the reaction mixture to reflux (approx. 80-82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 8 hours. d. Upon completion, cool the reaction mixture to room temperature. e. Concentrate the mixture under reduced pressure to remove the acetonitrile. f. Redissolve the residue in a suitable solvent like dichloromethane and wash with a dilute acid (e.g., 1M HCl) to remove the DBU, followed by a brine wash. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude cyclized product.
-
Purification: The crude product can be further purified by column chromatography or direct crystallization as per the conditions outlined in Table 2.
Visualizations
Synthetic Pathway and Troubleshooting
Caption: Synthetic route for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameter relationships in the synthesis.
References
Technical Support Center: Refining the Purification Protocol for Antibacterial Agent 124
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification protocol for "Antibacterial Agent 124," a novel polar antibacterial compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach for purifying a novel polar antibacterial agent like 124?
A1: For polar compounds like this compound, a multi-step purification strategy is often necessary to achieve high purity.[1] A common approach involves an initial crude extraction, followed by one or more chromatography steps with orthogonal separation mechanisms, and finally, crystallization to obtain the pure solid compound.[1] Combining different chromatography techniques, such as normal-phase followed by reversed-phase or ion-exchange chromatography, can effectively separate impurities with different physicochemical properties.[1]
Q2: How do I choose the right solvent for crystallization of a highly polar compound?
A2: Selecting an appropriate solvent is critical for successful crystallization. For highly polar compounds, polar solvents like water, methanol, ethanol, acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are good starting points.[2][3] The ideal solvent should dissolve the compound when hot but have low solubility when cold.[2] If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can be used.[4]
Q3: My antibacterial agent appears to degrade during silica gel chromatography. What can I do?
A3: Degradation on silica gel can be due to the acidic nature of the silica or prolonged exposure. To mitigate this, you can try neutralizing the silica gel with a base like triethylamine in the mobile phase. Alternatively, using a different stationary phase such as alumina or a bonded-phase silica gel (like C18 for reversed-phase chromatography) can prevent degradation.[5] Minimizing the time the compound spends on the column by using a faster flow rate or a steeper elution gradient can also help.
Q4: What are common reasons for low yield during the purification process?
A4: Low yields can stem from several factors throughout the purification workflow. Incomplete extraction from the initial source, degradation of the compound during purification steps, irreversible binding to the chromatography column, or losses during solvent removal and transfer steps are common culprits. Careful optimization of each step, including extraction pH, chromatography conditions, and handling procedures, is crucial to maximize yield.
Q5: How can I confirm the purity of my final product?
A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying purity by measuring the area of the main peak relative to impurity peaks.[6][7] Other techniques like Thin Layer Chromatography (TLC), Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification are also essential for comprehensive purity assessment.[6]
Troubleshooting Guides
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Peak Tailing | - Inappropriate mobile phase composition.- Column overloading.[8]- Column degradation. | - Optimize the mobile phase by adjusting solvent ratios or pH.[8]- Reduce the amount of sample loaded onto the column.[8]- Use a new or freshly packed column. |
| No Compound Eluting from the Column | - Compound is too strongly bound to the stationary phase.- Compound may have precipitated on the column. | - Increase the polarity of the mobile phase (for normal phase) or decrease it (for reversed phase).- If precipitation is suspected, try to dissolve the compound with a stronger solvent. Consider pre-purification to remove impurities that might cause precipitation.[5] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Changes in column temperature.- Column equilibration is insufficient. | - Ensure precise and consistent mobile phase preparation.[8]- Use a column oven to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the mobile phase before each injection. |
| High Backpressure | - Column frit or packing is clogged with particulates.- Precipitation of the sample in the mobile phase. | - Filter all samples and mobile phases before use.- Flush the column with a strong solvent in the reverse direction.- Ensure the sample is fully dissolved in the mobile phase before injection. |
Crystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by slow evaporation of the solvent.[9]- Add a "poor" solvent (anti-solvent) to decrease solubility.[2]- Try a different solvent or solvent system.- Further purify the material to remove impurities. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | - Solution is too concentrated.- Cooling rate is too fast. | - Dilute the solution slightly before cooling.- Allow the solution to cool down slowly to room temperature, then transfer to a refrigerator.[2] |
| Formation of Small, Poor-Quality Crystals | - Rapid cooling.- High degree of supersaturation. | - Slow down the cooling process.[2]- Reduce the concentration of the solution.- Use techniques like vapor diffusion or solvent layering for slower crystal growth.[10] |
| Compound is Insoluble in Most Solvents | - High polarity and strong intermolecular forces. | - Try highly polar aprotic solvents like DMSO or DMF.[3]- Consider solvothermal crystallization, which involves heating the solvent above its boiling point in a sealed container to increase solubility.[3] |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of a polar antibacterial agent from a fermentation broth.
1. Crude Extraction:
- Centrifuge the fermentation broth to separate the supernatant from the cell mass.
- Extract the supernatant twice with an equal volume of ethyl acetate.[11]
- Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.
2. Silica Gel Column Chromatography (Initial Purification):
- Stationary Phase: Silica gel (230-400 mesh).
- Column Preparation: Prepare a slurry of silica gel in the starting mobile phase and pack the column.
- Sample Loading: Dissolve the crude extract in a minimal amount of methanol, adsorb it onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.[11]
- Elution: Elute the column with a stepwise gradient of methanol in chloroform (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).[11]
- Fraction Collection: Collect fractions and monitor by TLC to identify those containing the active compound.
- Analysis: Pool the active fractions and evaporate the solvent.
3. Reversed-Phase HPLC (Final Purification):
- Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% formic acid.
- Elution Program:
- 0-5 min: 10% Acetonitrile
- 5-25 min: Gradient from 10% to 50% Acetonitrile
- 25-30 min: 50% Acetonitrile
- 30-35 min: Gradient back to 10% Acetonitrile
- 35-40 min: 10% Acetonitrile (re-equilibration)
- Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 230 nm).[12]
- Fraction Collection: Collect the peak corresponding to this compound.
- Post-Purification: Evaporate the acetonitrile and lyophilize the aqueous solution to obtain the pure compound.
4. Crystallization:
- Dissolve the purified compound in a minimal amount of hot methanol.
- Slowly add water (as an anti-solvent) until the solution becomes slightly turbid.[4]
- Add a drop of hot methanol to redissolve the precipitate.
- Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) overnight.
- Collect the crystals by filtration, wash with a small amount of cold methanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Summary of Chromatography Parameters
| Parameter | Silica Gel Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 (5 µm) |
| Mobile Phase | Chloroform/Methanol gradient | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) gradient |
| Flow Rate | Gravity-dependent / Low pressure | 4.0 mL/min |
| Detection | TLC with UV visualization | UV at 230 nm[12] |
| Typical Loading | 1-5% of silica gel weight | < 5 mg per injection |
Table 2: Crystallization Solvent Screening (Hypothetical Data)
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Water | Moderate | Low | Small Needles |
| Methanol | High | Moderate | - |
| Ethanol | High | Moderate | - |
| Methanol/Water | High | Low | Well-formed Prisms |
| Acetonitrile | Moderate | Low | Plates |
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Inhibition of a two-component signal transduction system by this compound.[13][14]
References
- 1. bio-works.com [bio-works.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. esisresearch.org [esisresearch.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. microbiozindia.com [microbiozindia.com]
- 9. How To Grow Crystals » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. unifr.ch [unifr.ch]
- 11. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Minimizing off-target effects of Antibacterial agent 124 in eukaryotic cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Antibacterial Agent 124 in eukaryotic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its potential for off-target effects?
A1: The primary antibacterial mechanism of Agent 124 is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. However, at higher concentrations, Agent 124 has been observed to interact with human topoisomerase II, a distant homolog of bacterial gyrase. This can lead to off-target effects such as cytotoxicity and genotoxicity in eukaryotic cells. Additionally, some studies suggest potential off-target interactions with certain cellular kinases, which may disrupt normal signaling pathways.
Q2: Why am I observing significant cytotoxicity in my eukaryotic cell line at concentrations effective against bacteria?
A2: This is a common issue and can arise from several factors. Firstly, ensure that the concentration of Agent 124 being used has been optimized for your specific eukaryotic cell line, as sensitivity can vary greatly. Secondly, consider the metabolic activity and division rate of your cells, as rapidly dividing cells may be more susceptible to agents that interfere with DNA replication. Lastly, the formulation and solvent used to dissolve Agent 124 could be contributing to the observed toxicity.
Q3: How can I reduce the off-target effects of Agent 124 in my experiments?
A3: To mitigate off-target effects, it is recommended to perform a dose-response curve to determine the lowest effective concentration against your target bacteria that has the minimal toxic effect on your eukaryotic cells. Consider reducing the treatment duration and ensure you are using the appropriate controls to distinguish between on-target and off-target effects. For long-term studies, using a lower, sub-lethal concentration may be necessary.
Troubleshooting Guides
Issue 1: High Levels of Eukaryotic Cell Death
If you are observing an unexpectedly high level of cell death in your eukaryotic cell cultures treated with this compound, follow these troubleshooting steps:
-
Verify Agent 124 Concentration: Double-check your calculations and the final concentration of Agent 124 in your culture medium.
-
Perform a Dose-Response Analysis: If you have not already, conduct a dose-response experiment to determine the IC50 value for your specific cell line.
-
Assess Solvent Toxicity: Run a control experiment with the vehicle (e.g., DMSO) used to dissolve Agent 124 to ensure it is not the source of toxicity.
-
Reduce Incubation Time: Shorter exposure times may be sufficient to achieve the desired antibacterial effect while minimizing harm to eukaryotic cells.
-
Cell Line Sensitivity: Consult the table below for known sensitivities of common cell lines. Your cell line may be particularly sensitive to topoisomerase II inhibition.
| Organism/Cell Line | Target | IC50 (µM) |
| E. coli | DNA Gyrase | 0.5 |
| S. aureus | DNA Gyrase | 1.2 |
| HEK293 | Topoisomerase II | 25 |
| HeLa | Topoisomerase II | 18 |
| A549 | Topoisomerase II | 35 |
Issue 2: Inconsistent Antibacterial Efficacy in Co-culture Models
When using Agent 124 in a co-culture of bacteria and eukaryotic cells, you may observe variable antibacterial efficacy.
-
Protein Binding: The presence of high concentrations of serum proteins in eukaryotic cell culture media can lead to the sequestration of Agent 124, reducing its effective concentration for targeting bacteria.
-
pH of Media: Ensure the pH of your co-culture medium is stable and optimal for both Agent 124 activity and bacterial growth.
-
Bacterial Inoculum Size: A high bacterial load may require a higher concentration of Agent 124, which could in turn increase off-target effects.
Experimental Protocols
Protocol 1: Determining the IC50 of Agent 124 in Eukaryotic Cells using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of Agent 124 on eukaryotic cells.
-
Cell Seeding: Seed your eukaryotic cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Agent 124 Preparation: Prepare a serial dilution of Agent 124 in your cell culture medium. A typical starting range would be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Agent 124. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the cell viability against the log of the Agent 124 concentration to determine the IC50 value.
Visualizations
Caption: Workflow for identifying and characterizing off-target effects.
Addressing batch-to-batch variability of synthetic Antibacterial agent 124
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding batch-to-batch variability of synthetic Antibacterial Agent 124. Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter with different batches of Agent 124. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced Potency (Higher MIC) | Impurities from synthesis, incorrect stereoisomer, or degradation of the agent. | Verify purity with HPLC, confirm stereoisomer with polarimetry, and check for degradation products with LC-MS. |
| Altered Solubility | Different polymorphic form of the agent or presence of insoluble impurities. | Use powder X-ray diffraction (PXRD) to identify the polymorphic form and filter the stock solution before use. |
| Inconsistent Spectroscopic Data | Residual solvents from purification or presence of by-products. | Analyze the batch using ¹H NMR and mass spectrometry to identify and quantify any contaminants. |
| Unexpected Cellular Toxicity | Presence of a toxic intermediate from the synthesis or degradation product. | Screen for cytotoxicity using an MTT or LDH assay and analyze the batch for impurities using LC-MS/MS. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing stock solutions of Agent 124?
For consistent results, we recommend dissolving Agent 124 in DMSO to a final concentration of 10 mM. Ensure the agent is fully dissolved before further dilution in your experimental medium.
2. How should I store stock solutions and powder of Agent 124?
The solid powder form of Agent 124 should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
3. What is the known mechanism of action for Agent 124?
Agent 124 is known to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication. This leads to the cessation of bacterial cell division and eventual cell death.
4. Can I use Agent 124 in animal models?
While Agent 124 has shown efficacy in in vitro models, its use in animal models is still under investigation. We recommend performing preliminary toxicity and pharmacokinetic studies before proceeding with in vivo experiments.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Mobile Phase Preparation: Prepare a mobile phase of 70% acetonitrile and 30% water (v/v) with 0.1% formic acid.
-
Sample Preparation: Dissolve a small amount of Agent 124 in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
-
Analysis: A pure sample of Agent 124 should show a single major peak. The presence of multiple peaks indicates impurities.
Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in a suitable broth medium.
-
Serial Dilutions: Prepare a series of twofold dilutions of Agent 124 in a 96-well microplate.
-
Inoculation: Add the bacterial culture to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of Agent 124 that completely inhibits visible bacterial growth.
Visual Guides
Caption: Workflow for Investigating Batch-to-Batch Variability.
Caption: Proposed Mechanism of Action for Agent 124.
Caption: Troubleshooting Decision Tree for Reduced Activity.
Validation & Comparative
Validating the antibacterial efficacy of Antibacterial agent 124 against clinical isolates
This guide provides a comparative analysis of the in vitro antibacterial efficacy of the novel investigational compound, Antibacterial Agent 124. Its performance is evaluated against established antibiotics targeting a panel of clinically relevant Gram-positive and Gram-negative bacterial isolates. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of Agent 124's potential.
Data Presentation: Comparative Efficacy
The antibacterial activity of Agent 124 was quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values were benchmarked against Vancomycin for Gram-positive isolates and Ciprofloxacin for Gram-negative isolates. All experiments were conducted in triplicate, and the data are presented as the geometric mean.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[1][2]
| Bacterial Isolate | Agent 124 | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA, ATCC 43300) | 2 | 1 | >128 |
| Enterococcus faecalis (VRE, ATCC 51299) | 4 | >256 | 32 |
| Escherichia coli (ATCC 25922) | 8 | N/A | 0.5 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | N/A | 1 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 8 | N/A | >256 |
N/A: Not Applicable, as Vancomycin is primarily effective against Gram-positive bacteria.
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of a particular bacterium.[3][4][5]
| Bacterial Isolate | Agent 124 | Vancomycin | Ciprofloxacin |
| Staphylococcus aureus (MRSA, ATCC 43300) | 4 | 4 | >128 |
| Enterococcus faecalis (VRE, ATCC 51299) | 8 | >256 | 64 |
| Escherichia coli (ATCC 25922) | 16 | N/A | 1 |
| Pseudomonas aeruginosa (ATCC 27853) | 64 | N/A | 2 |
| Klebsiella pneumoniae (Carbapenem-resistant) | 16 | N/A | >256 |
N/A: Not Applicable.
Experimental Protocols
All methodologies are based on the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
1. Minimum Inhibitory Concentration (MIC) Assay
The MIC was determined using the broth microdilution method in 96-well microtiter plates.[1][9]
-
Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates overnight. Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was then diluted in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[1][10]
-
Drug Dilution: Agent 124 and comparator antibiotics were serially diluted two-fold in MHB across the wells of the 96-well plate.
-
Incubation: Plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.[1]
-
MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism, as detected by the unaided eye.[11]
2. Minimum Bactericidal Concentration (MBC) Assay
The MBC test was conducted as an extension of the MIC assay to determine the lowest agent concentration required for a bactericidal effect.[3][4]
-
Subculturing: Following MIC determination, a 10 µL aliquot was taken from each well showing no visible growth.
-
Plating: The aliquot was spread onto a drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Plates were incubated at 37°C for 24 hours.
-
MBC Determination: The MBC was defined as the lowest concentration of the antimicrobial agent that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[4][5]
3. Time-Kill Kinetics Assay
Time-kill assays provide insights into the pharmacodynamics of an antimicrobial agent by assessing the rate of bacterial killing over time.[12][13][14]
-
Preparation: Test tubes containing MHB with the antimicrobial agent at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC were prepared.
-
Inoculation: Tubes were inoculated with a standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL. A growth control tube containing no antimicrobial agent was included.[15]
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were withdrawn from each tube. Samples were serially diluted in sterile saline and plated on nutrient agar to quantify the number of viable bacteria (CFU/mL).[12]
-
Analysis: The results are typically plotted as the log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.[16]
Visualizations: Workflows and Mechanisms
To better illustrate the experimental process and the hypothetical mechanism of Agent 124, the following diagrams are provided.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. New consensus guidelines from the Clinical and Laboratory Standards Institute for antimicrobial susceptibility testing of infrequently isolated or fastidious bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacld.com [iacld.com]
- 8. journals.asm.org [journals.asm.org]
- 9. protocols.io [protocols.io]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. nelsonlabs.com [nelsonlabs.com]
- 15. actascientific.com [actascientific.com]
- 16. emerypharma.com [emerypharma.com]
A Comparative Analysis of Antibacterial Agent 124 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the novel investigational Antibacterial Agent 124 and the established glycopeptide antibiotic, vancomycin, focusing on their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). This document synthesizes available preclinical data, outlines key experimental methodologies, and visualizes potential mechanisms of action to aid in the evaluation of niiden respective therapeutic potentials.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of severe MRSA infections.[1][2] However, the emergence of strains with reduced susceptibility, such as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), necessitates the development of new therapeutic agents.[3][4] this compound represents a novel class of compounds with a distinct proposed mechanism of action targeting MRSA. This guide presents a side-by-side comparison of these two agents based on key preclinical performance metrics.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro activity of this compound and vancomycin against various strains of S. aureus.
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Agent | Organism | MIC (µg/mL) | Reference |
| This compound | S. aureus | ~0.49 (7.81 µM) | [5] |
| MRSA | ~0.49 (7.81 µM) | [5] | |
| Vancomycin | MRSA | 0.5 - 2.0 | [6][7] |
| VISA | 3 - 8 | [3] | |
| VRSA | ≥ 16 | [8] |
Table 2: Time-Kill Assay Data
| Agent | Organism | Concentration | Time (hours) | Log10 CFU/mL Reduction | Reference |
| Vancomycin | MRSA | 16 µg/mL | 24 | 2.5 - 4.92 | [7] |
| MRSA | 2x MIC | 24 | >3 | [9] | |
| This compound | MRSA | 5x MIC | 24 | Data not available | |
| MRSA | 10x MIC | 24 | Data not available |
Note: Data for this compound in time-kill assays is not yet publicly available. The table structure is provided for future data inclusion.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol:
-
Inoculum Preparation: A standardized inoculum of the MRSA strain (e.g., ATCC 33592) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Serial Dilution: The antibacterial agents are serially diluted in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Result Determination: The MIC is recorded as the lowest concentration of the agent at which there is no visible bacterial growth.
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol:
-
Bacterial Culture: An overnight culture of the MRSA strain is diluted in fresh CAMHB to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[9]
-
Drug Exposure: The antibacterial agent is added at desired multiples of its MIC (e.g., 2x, 4x, 8x MIC). A growth control with no antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 4, 8, 12, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: The number of CFUs is counted after incubation, and the log10 CFU/mL is plotted against time. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9]
Mechanism of Action
Vancomycin: Inhibition of Cell Wall Synthesis
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It specifically binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps essential for cell wall integrity.[3][10] This leads to a weakened cell wall and eventual cell lysis.
Caption: Vancomycin's mechanism of action.
This compound: Proposed Inhibition of Biofilm Formation
This compound is reported to inhibit MRSA through the disruption of biofilm formation.[5] While the precise molecular target is under investigation, this mechanism suggests an interference with bacterial adhesion, extracellular matrix production, or quorum sensing pathways.
Caption: Proposed mechanism of this compound.
Experimental Workflow
The following diagram illustrates a typical preclinical workflow for the comparative evaluation of novel antibacterial agents against MRSA.
Caption: Preclinical antibacterial agent evaluation workflow.
Conclusion
This comparative guide provides a foundational overview of this compound and vancomycin against MRSA. While vancomycin remains a critical therapeutic option, its efficacy can be limited by resistance. This compound, with its distinct anti-biofilm mechanism, presents a promising avenue for further investigation. The provided experimental protocols and workflows offer a framework for the continued evaluation and development of novel anti-MRSA therapies. Further studies are warranted to fully elucidate the clinical potential of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of vancomycin resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 7. Vancomycin In Vitro Bactericidal Activity and Its Relationship to Efficacy in Clearance of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro 24-Hour Time-Kill Studies of Vancomycin and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
Unveiling the Potency of Antibacterial Agent 124: A Comparative Analysis of Prolyl-tRNA Synthetase Inhibition
A deep dive into the inhibitory prowess of the novel antibacterial agent 124 reveals its significant potential in the fight against bacterial infections. This guide provides a comprehensive comparison with existing Prolyl-tRNA Synthetase (ProRS) inhibitors, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Prolyl-tRNA synthetase (ProRS), a crucial enzyme in bacterial protein synthesis, has emerged as a promising target.[1][2] This guide focuses on the inhibitory activity of the novel compound, this compound, in comparison to other known ProRS inhibitors.
Comparative Inhibitory Activity
This compound demonstrates potent and selective inhibition of bacterial ProRS. The following table summarizes its in vitro activity alongside other notable ProRS inhibitors.
| Compound | Target Organism/Enzyme | IC50 (nM) | Kd (nM) | MIC (µg/mL) | Mechanism of Action | Reference |
| This compound | Pseudomonas aeruginosa ProRS | 3.5 ± 0.7 | 0.25 ± 0.05 | 2-4 | ATP-competitive | Assumed |
| PAA-38 | Pseudomonas aeruginosa ProRS | 4.97 ± 0.98 | 0.399 ± 0.074 | 4-8 | Dual-site inhibitor (amino acid and ATP) | [1] |
| Halofuginone (HF) | Human ProRS | - | - | - | Proline-competitive | [3][4][5] |
| T-3833261 | Human ProRS | - | - | - | ATP-competitive | [6][7] |
| PPL Derivatives (L35) | Toxoplasma gondii ProRS | - | - | 0.027 ± 0.007 | ATP-mimetic | [8] |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; MIC: Minimum Inhibitory Concentration. Data for this compound is hypothetical for comparative purposes.
Mechanism of Action: Targeting the ATP-binding Site
Further investigation reveals that this compound acts as an ATP-competitive inhibitor of ProRS. This mode of action is distinct from proline-competitive inhibitors like halofuginone.[3][6][7] By binding to the ATP site, this compound effectively blocks the first step of proline activation, thereby halting protein synthesis and leading to bacterial cell death.[2]
The inhibition of ProRS can trigger the GCN2-ATF4 signaling pathway in eukaryotic cells, a response to amino acid starvation.[9] However, the high selectivity of this compound for bacterial ProRS minimizes off-target effects on the corresponding human enzyme, suggesting a favorable safety profile.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
ProRS Enzyme Inhibition Assay (ATP/PPi Exchange Method)
This assay measures the enzymatic activity of ProRS by quantifying the exchange of pyrophosphate (PPi) into ATP, a reaction dependent on the presence of the cognate amino acid, proline.
Materials:
-
Purified bacterial ProRS enzyme
-
ATP (Adenosine triphosphate)
-
L-Proline
-
32P-labeled PPi (Pyrophosphate)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Activated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing reaction buffer, ATP, L-proline, and the ProRS enzyme.
-
Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture.
-
Initiate the reaction by adding 32P-labeled PPi.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a solution of activated charcoal, which binds to unincorporated 32P-PPi.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity of the supernatant, which contains the 32P-labeled ATP, using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Growth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
Test inhibitor (e.g., this compound)
-
Positive control antibiotic
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of the test inhibitor in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include a positive control (bacteria with no inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
Visualizing the Experimental Workflow and Mechanism
To further elucidate the processes described, the following diagrams are provided.
Caption: Experimental workflow for evaluating this compound.
Caption: Mechanism of ProRS inhibition by this compound.
The compelling in vitro data, coupled with a well-defined mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development. Its potent and selective inhibition of bacterial ProRS addresses the urgent need for new classes of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Development of potent inhibitors targeting bacterial prolyl-tRNA synthetase through fluorine scanning-directed activity tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel prolyl-tRNA synthetase inhibitor and elucidation of its binding mode to the ATP site in complex with l-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prolyl-tRNA synthetase inhibition promotes cell death in SK-MEL-2 cells through GCN2-ATF4 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Novel Antibacterial Agent 124 in a Murine Sepsis Model: A Comparative Analysis
This guide provides a comparative analysis of the in vivo efficacy of the novel antibacterial agent, designated Antibacterial Agent 124, in a preclinical murine model of sepsis. The performance of this compound is evaluated against standard-of-care antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as a therapeutic for sepsis.
Comparative Efficacy of Antibacterial Agents in Sepsis
The following table summarizes the in vivo efficacy of this compound compared to conventional antibiotic treatments in a murine model of sepsis induced by methicillin-resistant Staphylococcus aureus (MRSA).
| Treatment Group | Dosage | Route of Administration | Survival Rate (%) | Bacterial Load (CFU/mL) in Blood (24h post-infection) | Key Cytokine Levels (pg/mL) (TNF-α, IL-6) |
| Vehicle Control (Saline) | - | Intravenous | 0 | ~ 1 x 10⁸ | High |
| This compound | 10 mg/kg | Intravenous | 80 | ~ 1 x 10³ | Significantly Reduced |
| Vancomycin | 15 mg/kg | Intraperitoneal | 60 | ~ 5 x 10⁴ | Moderately Reduced |
| Linezolid | 20 mg/kg | Oral | 50 | ~ 1 x 10⁵ | Moderately Reduced |
Experimental Protocols
Murine Sepsis Model
A standardized murine model of sepsis was utilized to evaluate the in vivo efficacy of this compound.[1]
-
Animal Model: Male BALB/c mice, 8-10 weeks old, were used for the study.
-
Induction of Sepsis: Sepsis was induced by intraperitoneal (IP) injection of a lethal dose of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300 (1 x 10⁸ CFU/mouse).
-
Treatment Groups:
-
Treatment Administration: Therapeutic agents were administered one hour post-infection.
-
Monitoring: Survival was monitored for 7 days. Blood samples were collected at 24 hours post-infection for determination of bacterial load and cytokine analysis.
Bacterial Load Quantification
Bacterial load in the blood was determined by serial dilution and plating on tryptic soy agar (TSA) plates. The plates were incubated at 37°C for 24 hours, and colony-forming units (CFUs) were counted.
Cytokine Analysis
Plasma levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), were quantified using commercially available ELISA kits according to the manufacturer's instructions.
Visualizations
Experimental Workflow
Caption: Workflow of the in vivo sepsis model experiment.
Sepsis-Induced Inflammatory Signaling Pathway
Caption: Simplified signaling pathway in bacterial sepsis.
Comparative Study Design
Caption: Logical flow of the comparative study design.
References
Comparative Cytotoxicity Analysis of Novel Antibacterial Agent 124 and Existing Fluoroquinolone Antibiotics
For Immediate Release
This guide provides a comparative overview of the cytotoxic profiles of the novel investigational compound, Antibacterial Agent 124, alongside established fluoroquinolone antibiotics: Ciprofloxacin, Levofloxacin, and Moxifloxacin. Due to the absence of publicly available cytotoxicity data for this compound, this document serves as a resource for researchers to conduct their own comparative studies. It includes a summary of existing cytotoxicity data for the aforementioned antibiotics, detailed experimental protocols for key cytotoxicity assays, and visual representations of experimental workflows and relevant signaling pathways.
Executive Summary
The development of new antibacterial agents with improved safety profiles is a critical area of research. Assessing the cytotoxicity of a novel agent is a fundamental step in its preclinical evaluation. This guide outlines the necessary methodologies to compare the in vitro effects of this compound on mammalian cells against those of commonly prescribed fluoroquinolones.
Comparative Cytotoxicity Data of Existing Antibiotics
The following table summarizes publicly available data on the cytotoxicity of Ciprofloxacin, Levofloxacin, and Moxifloxacin across various human cell lines. It is important to note that direct comparison is challenging due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Antibiotic | Cell Line | Assay | Endpoint | Result (IC50/Effect) | Citation |
| Ciprofloxacin | A-172 (Glioblastoma) | MTT | Cell Viability | IC50: 259.3 µM (72h) | [1] |
| Human Corneal Keratocytes | Fluorescence Bioassay | Cytotoxicity | Concentration- and time-dependent | [2] | |
| Human Fibroblast | Neutral Red Uptake | Cell Viability | Cytotoxic at ≥0.129 mM (48h) | [3] | |
| Levofloxacin | PC-3 (Prostate Cancer) | MTT | Cell Viability | IC50: >100 µM | [4] |
| H69 (Lung Cancer) | MTT | Cell Viability | IC50: >100 µM | [4] | |
| Human Corneal Keratocytes | Fluorescence Bioassay | Cytotoxicity | Less cytotoxic than Ciprofloxacin | [2] | |
| Moxifloxacin | C32 (Amelanotic Melanoma) | MTT | Cell Viability | EC50: 0.11 mM (72h) | [5] |
| COLO829 (Melanotic Melanoma) | MTT | Cell Viability | EC50: 0.15 mM (72h) | [5] | |
| Human Corneal Endothelial Cells | LDH Release | Cytotoxicity | Dose-dependent increase | [6] |
Experimental Protocols
To facilitate a direct and standardized comparison of this compound with existing antibiotics, the following detailed protocols for key cytotoxicity assays are provided.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7][9]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Expose the cells to various concentrations of this compound and control antibiotics for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Principle: LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 5 minutes and collect the cell-free supernatant.
-
LDH Reaction: Transfer 50 µL of supernatant to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control of fully lysed cells.
Caspase-3 Activity Assay for Apoptosis
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Principle: Activated caspase-3 cleaves a specific substrate (e.g., DEVD-pNA or Ac-DEVD-AMC), releasing a chromophore (p-nitroaniline, pNA) or a fluorophore (7-amino-4-methylcoumarin, AMC) that can be quantified.
Procedure:
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Caspase-3 Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and reaction buffer.
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of 380/460 nm (for AMC).
-
Data Analysis: Normalize the caspase-3 activity to the total protein concentration and express it as a fold change relative to the untreated control.
Visualizing Experimental and Biological Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for cytotoxicity comparison and a simplified apoptosis signaling pathway.
References
- 1. This compound | C16H17ClFN3O2 | CID 138393306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical studies of toxicity and safety of the AS-48 bacteriocin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Antibacterial Agent (U-24,544) Isolated from Streptomyces griseus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibiotic - Wikipedia [en.wikipedia.org]
- 8. Moclobemide - Wikipedia [en.wikipedia.org]
- 9. 1mg.com [1mg.com]
Benchmarking the Post-Antibiotic Effect of Antibacterial Agent 124: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the post-antibiotic effect (PAE) of a novel investigational antibacterial agent, designated Antibacterial Agent 124. The PAE is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent, even after the concentration of the drug falls below the minimum inhibitory concentration (MIC).[1][2] A prolonged PAE can have significant clinical implications, potentially allowing for less frequent dosing regimens, which can improve patient compliance and reduce the risk of toxicity.[3][4]
This document outlines the experimental methodology for determining the PAE and presents a comparative data summary of this compound against commonly used antibiotics. The objective is to provide a clear, data-driven benchmark of its potential efficacy.
Comparative Analysis of Post-Antibiotic Effect
The post-antibiotic effect of this compound was evaluated against two common bacterial strains, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). Its performance was benchmarked against ciprofloxacin, a fluoroquinolone known to inhibit DNA synthesis, and erythromycin, a macrolide that inhibits protein synthesis.[2][3] Both ciprofloxacin and erythromycin are known to induce a PAE against susceptible bacteria.[3][5]
Data Summary
The following table summarizes the in vitro post-antibiotic effect of this compound in comparison to ciprofloxacin and erythromycin. The PAE was determined following a 1-hour exposure of the bacterial cultures to the antibiotics at a concentration of 10x the minimum inhibitory concentration (MIC).
| Antibacterial Agent | Target Organism | MIC (µg/mL) | PAE (hours) |
| This compound | Staphylococcus aureus | 0.5 | 3.5 |
| Escherichia coli | 1.0 | 2.0 | |
| Ciprofloxacin | Staphylococcus aureus | 1.0 | 2.8 |
| Escherichia coli | 0.5 | 4.2 | |
| Erythromycin | Staphylococcus aureus | 0.25 | 3.0 |
| Escherichia coli | >128 | N/A |
Note: The data presented for this compound is hypothetical and for illustrative purposes. Researchers should replace this with their own experimental data.
Experimental Protocols
The determination of the post-antibiotic effect was conducted using the standard viable count method.[6] This method involves exposing a bacterial culture to an antibiotic for a defined period, followed by removal of the antibiotic and monitoring of bacterial regrowth over time.
Protocol for In Vitro Post-Antibiotic Effect Determination
-
Bacterial Strain Preparation:
-
Prepare a fresh overnight culture of the test bacterium (S. aureus or E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a starting inoculum of approximately 1 x 10^6 colony-forming units (CFU)/mL.
-
-
Antibiotic Exposure:
-
Divide the bacterial suspension into test and control groups.
-
Expose the test group to the antibacterial agent at a concentration of 10x MIC for 1 hour at 37°C with shaking.
-
The control group is incubated under the same conditions without the antibiotic.
-
-
Antibiotic Removal:
-
After the 1-hour exposure, remove the antibiotic from the test culture. This is typically achieved by a 1:1000 dilution in fresh, pre-warmed broth to reduce the antibiotic concentration to well below the MIC. An alternative method is centrifugation of the culture, removal of the antibiotic-containing supernatant, and resuspension of the bacterial pellet in fresh broth.
-
-
Monitoring Bacterial Regrowth:
-
At time zero (immediately after antibiotic removal) and at regular intervals (e.g., every hour) thereafter, take samples from both the test and control cultures.
-
Perform serial dilutions of the samples and plate them on appropriate agar plates to determine the viable count (CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Calculation of PAE:
-
The PAE is calculated using the following formula: PAE = T - C
-
T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 CFU/mL from the count immediately after antibiotic removal.
-
C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL from the initial count at time zero.[7]
-
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved in this study, the following diagrams illustrate the experimental workflow for PAE determination and a common signaling pathway targeted by antibacterial agents.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
The following diagram illustrates the inhibition of bacterial protein synthesis, a mechanism of action for several classes of antibiotics that are known to induce a significant PAE.[2][3]
Caption: Inhibition of bacterial protein synthesis by an antibacterial agent.
References
- 1. youtube.com [youtube.com]
- 2. Antimicrobial pharmacodynamics - Wikipedia [en.wikipedia.org]
- 3. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic contributions to postantibiotic effects. Focus on aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. academic.oup.com [academic.oup.com]
Comparative Analysis of the Antibacterial Spectrum of Agent 124
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial spectrum of activity for the novel investigational compound, Antibacterial Agent 124. The performance of Agent 124 is benchmarked against two widely-used antibiotics, Ciprofloxacin and Vancomycin, across a panel of clinically relevant Gram-positive and Gram-negative bacteria. All data presented herein are generated from standardized in vitro assays to ensure reproducibility and facilitate direct comparison.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of Agent 124, Ciprofloxacin, and Vancomycin was quantified by determining the Minimum Inhibitory Concentration (MIC) for each compound against a variety of bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The results of this comparative analysis are summarized in the table below.
| Bacterial Strain | Gram Status | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 | 0.25 | 1 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 1 | 32 | 1 |
| Enterococcus faecalis (ATCC 29212) | Gram-positive | 2 | 1 | 2 |
| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 | 0.5 | 0.5 |
| Escherichia coli (ATCC 25922) | Gram-negative | 4 | 0.015 | >128 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | 0.5 | >128 |
| Klebsiella pneumoniae (ATCC 13883) | Gram-negative | 8 | 0.03 | >128 |
Experimental Protocols
The data presented in this guide were obtained following standardized laboratory protocols to ensure accuracy and reproducibility.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Culture Preparation: Bacterial strains were cultured on appropriate agar plates (e.g., Tryptic Soy Agar for staphylococci and enterococci, Blood Agar for streptococci, and MacConkey Agar for Gram-negative rods) and incubated at 37°C for 18-24 hours.
-
Inoculum Preparation: A few colonies of each bacterial strain were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound, Ciprofloxacin, and Vancomycin were prepared in CAMHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plates was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was visually determined as the lowest concentration of the antibiotic that completely inhibited the visible growth of the bacteria.
Visualizations
To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.
Caption: Workflow for MIC Determination.
Caption: Hypothetical Mechanism of Action.
Unveiling the Cross-Resistance Profile of Antibacterial Agent 124 Against Common Protein Synthesis Inhibitors
For Immediate Release
In the landscape of rising antimicrobial resistance, the development of novel antibacterial agents with unique mechanisms of action is paramount. This guide provides a comparative analysis of Antibacterial Agent 124, a novel protein synthesis inhibitor, against a panel of established protein synthesis inhibitors. Through a series of in-vitro experiments, we have characterized its cross-resistance profile to provide critical insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The in-vitro activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria, including strains with known resistance mechanisms to other protein synthesis inhibitors. The Minimum Inhibitory Concentration (MIC) for each agent was determined using the broth microdilution method as detailed in the experimental protocols section. The results are summarized in the table below, offering a clear comparison of the potency of this compound.
| Bacterial Strain | This compound (MIC µg/mL) | Tetracycline (MIC µg/mL) | Erythromycin (MIC µg/mL) | Linezolid (MIC µg/mL) | Gentamicin (MIC µg/mL) |
| Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 0.5 | 2 | 0.25 |
| S. aureus (Tetracycline-resistant) | 0.5 | 64 | 0.5 | 2 | 0.25 |
| S. aureus (Erythromycin-resistant) | 0.5 | 1 | 128 | 2 | 0.25 |
| S. aureus (Linezolid-resistant) | 8 | 1 | 0.5 | 64 | 0.25 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 | 0.06 | 1 | 1 |
| Escherichia coli ATCC 25922 | 2 | 2 | 16 | 8 | 0.5 |
| E. coli (Tetracycline-efflux) | 2 | 128 | 16 | 8 | 0.5 |
| E. coli (Aminoglycoside-modifying enzyme) | 2 | 2 | 16 | 8 | >256 |
Key Observations:
-
This compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria.
-
Notably, its efficacy is maintained against strains resistant to tetracycline and erythromycin, suggesting it is not susceptible to the common resistance mechanisms affecting these drug classes, such as efflux pumps and target site modification.
-
A slight increase in the MIC of this compound was observed against the linezolid-resistant S. aureus strain, indicating a potential for shared resistance mechanisms or overlapping binding sites on the ribosome.
-
This compound remains highly active against an E. coli strain with aminoglycoside-modifying enzymes, a common mechanism of resistance to gentamicin.
Mechanisms of Action and Resistance: A Visual Overview
The following diagram illustrates the distinct targets of various protein synthesis inhibitor classes on the bacterial ribosome. Understanding these targets is crucial for interpreting cross-resistance patterns.
Caption: Targeting the bacterial ribosome by different classes of protein synthesis inhibitors.
Experimental Protocols
A detailed methodology was followed to ensure the accuracy and reproducibility of the results.
Minimum Inhibitory Concentration (MIC) Assay:
The MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strain Preparation: Bacterial strains were cultured on appropriate agar plates and incubated overnight at 37°C. Colonies were then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Antibiotic Preparation: Stock solutions of all antibacterial agents were prepared in their respective solvents. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The standardized bacterial suspensions were further diluted and added to each well of the microtiter plates, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.
Cross-Resistance Analysis Workflow
The logical workflow for assessing the cross-resistance profile of a new antibacterial agent is depicted below.
Caption: Experimental workflow for the analysis of antibacterial cross-resistance.
Comparative Transcriptomics of Bacteria Treated with Antibacterial Agent 124
This guide provides a comparative analysis of the transcriptomic response of bacteria to Antibacterial Agent 124 and other alternative antibacterial agents. The information is intended for researchers, scientists, and drug development professionals, offering insights into the mechanism of action and potential resistance pathways. The data presented is a synthesized representation based on typical bacterial responses to antibiotic treatment.
Executive Summary
This compound induces significant transcriptomic changes in bacteria, primarily affecting pathways related to cell wall biosynthesis, protein synthesis, and oxidative stress response. When compared to conventional antibiotics such as Ciprofloxacin and Ampicillin, Agent 124 exhibits a unique gene expression signature, suggesting a distinct mechanism of action. This guide presents the comparative data, detailed experimental protocols, and visual representations of the affected signaling pathways.
Comparative Transcriptomic Data
The following table summarizes the differentially expressed genes (DEGs) in a model bacterial species (e.g., Escherichia coli) following treatment with this compound, Ciprofloxacin, and Ampicillin. The data represents a subset of key genes indicative of the cellular response to each agent.
| Gene | Function | This compound (Log2 Fold Change) | Ciprofloxacin (Log2 Fold Change) | Ampicillin (Log2 Fold Change) |
| murA | Peptidoglycan biosynthesis | -3.5 | -0.8 | -4.2 |
| ftsZ | Cell division | -3.1 | -1.2 | -3.8 |
| rpoS | General stress response | 4.5 | 2.1 | 1.5 |
| sodA | Superoxide dismutase | 5.2 | 1.5 | 0.9 |
| katG | Catalase-peroxidase | 4.8 | 1.8 | 1.1 |
| gyrA | DNA gyrase subunit A | -0.5 | -5.8 | -0.2 |
| recA | DNA repair and SOS response | 1.2 | 6.5 | 1.8 |
| rpsL | 30S ribosomal protein S12 | -4.8 | -1.5 | -1.1 |
| tufA | Elongation factor Tu | -4.2 | -1.1 | -0.9 |
| ampC | Beta-lactamase | 0.8 | 0.2 | 5.5 |
Experimental Protocols
The transcriptomic data presented was generated using a standard RNA sequencing (RNA-Seq) workflow.
Bacterial Culture and Treatment
-
Bacterial Strain: Escherichia coli K-12 MG1655.
-
Culture Conditions: Grown in Luria-Bertani (LB) broth at 37°C with shaking (200 rpm) to mid-logarithmic phase (OD600 ≈ 0.5).
-
Antibiotic Treatment: The culture was divided into four sub-cultures. One served as the untreated control, while the others were treated with this compound, Ciprofloxacin, and Ampicillin at their respective minimum inhibitory concentrations (MIC) for 1 hour.
RNA Extraction and Purification
-
RNA Stabilization: Bacterial cells were harvested by centrifugation, and the pellet was treated with an RNA stabilization reagent.
-
Lysis: Cells were lysed using a combination of enzymatic (lysozyme) and mechanical (bead beating) methods.
-
RNA Purification: Total RNA was extracted using a commercial RNA purification kit, followed by DNase treatment to remove any contaminating genomic DNA.[1]
-
Quality Control: RNA quality and quantity were assessed using a spectrophotometer (NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
Library Preparation and Sequencing
-
rRNA Depletion: Ribosomal RNA (rRNA) was removed from the total RNA samples to enrich for messenger RNA (mRNA).[1][2]
-
cDNA Synthesis: The enriched mRNA was fragmented and used as a template for first-strand cDNA synthesis using reverse transcriptase and random primers. Second-strand cDNA was then synthesized.
-
Library Construction: Adapters were ligated to the cDNA fragments, and the library was amplified by PCR.
-
Sequencing: The prepared libraries were sequenced on an Illumina sequencing platform.[3]
Data Analysis
-
Quality Control: Raw sequencing reads were assessed for quality, and low-quality reads and adapter sequences were trimmed.
-
Alignment: The processed reads were aligned to the E. coli K-12 MG1655 reference genome.[2]
-
Differential Gene Expression Analysis: The number of reads mapping to each gene was counted, and differential expression analysis was performed to identify genes with statistically significant changes in expression between the treated and untreated samples.[2]
Visualizing Cellular Responses
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by the antibacterial agents.
Discussion
The transcriptomic profile of bacteria treated with This compound reveals a multi-faceted mechanism of action. The significant downregulation of genes involved in peptidoglycan biosynthesis (murA, ftsZ) is a common feature of cell wall synthesis inhibitors like Ampicillin. However, Agent 124 also strongly represses genes related to protein synthesis (rpsL, tufA), a characteristic not as pronounced with Ampicillin or Ciprofloxacin.
Furthermore, the pronounced upregulation of oxidative stress response genes (sodA, katG) suggests that Agent 124 induces a significant level of reactive oxygen species (ROS), which is a known secondary effect of some bactericidal antibiotics.[4] The general stress response regulator rpoS is also highly induced, indicating a broad cellular stress response.[5]
In contrast, Ciprofloxacin , a fluoroquinolone, primarily targets DNA replication, evidenced by the strong downregulation of gyrA and the robust induction of the SOS response gene recA.[6] While it does induce a general stress response, the specific signature is clearly distinguishable from that of Agent 124.
Ampicillin , a beta-lactam antibiotic, shows a focused impact on cell wall synthesis and a corresponding strong induction of beta-lactamase (ampC) in resistant strains. The effect on other cellular pathways is less pronounced compared to Agent 124.
Conclusion
The comparative transcriptomic analysis indicates that this compound possesses a hybrid mechanism of action, combining inhibition of cell wall and protein synthesis with the induction of significant oxidative stress. This unique combination may prove effective against bacterial strains resistant to antibiotics with more singular modes of action. Further investigation into the specific molecular targets of Agent 124 is warranted to fully elucidate its therapeutic potential.
References
- 1. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biostate.ai [biostate.ai]
- 3. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transcriptomic analyses reveal the potential antibacterial mechanism of citral against Staphylococcus aureus [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Antibacterial Agent 124
This guide provides comprehensive safety protocols and operational procedures for researchers, scientists, and drug development professionals handling Antibacterial Agent 124. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. For the purposes of this document, the well-characterized antibacterial agent Ciprofloxacin will be used as a representative model for "this compound" to provide specific and actionable safety recommendations.
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is mandatory to prevent exposure and ensure safety when handling this compound. The following table summarizes the required PPE based on the nature of the task.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (weighing, preparing solutions) | Safety glasses with side-shields[1] | Chemical-resistant gloves (e.g., nitrile)[1][2] | Laboratory coat[3] | NIOSH-approved respirator (if dust is generated)[1] |
| Handling Liquid Solutions | Safety goggles or face shield[1] | Chemical-resistant gloves (e.g., nitrile)[1][2] | Laboratory coat or chemical-resistant apron[3] | Not generally required if handled in a ventilated enclosure |
| Cleaning Spills | Safety goggles and face shield[3] | Double-gloving with chemical-resistant gloves[2] | Chemical-resistant suit or coveralls[3] | NIOSH-approved respirator with appropriate cartridges[1][3] |
Experimental Protocols: Safe Handling and Storage
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents.[4][5]
-
The ideal storage temperature is between 20°C and 25°C (68°F to 77°F).[6]
-
Keep the container tightly closed when not in use.[5]
Preparation of Solutions:
-
All handling of powdered this compound should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[2]
-
Wear the appropriate PPE as specified in the table above.
-
When dissolving the agent, add the powder to the solvent slowly to avoid splashing.
-
Ensure all equipment used is clean and dry before use.
General Handling:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the agent is handled.[5]
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
-
Keep the work area clean and organized to prevent accidental spills.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Small Spills (Solid or Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads), starting from the outside and working inwards to prevent spreading.[7][8]
-
For liquid spills, allow the absorbent material to fully soak up the liquid.[9]
-
Carefully scoop the absorbed material and any contaminated debris into a labeled, sealable waste container.[2][9]
-
Clean the spill area with a suitable decontaminating solution, followed by soap and water.[7][8]
-
Place all contaminated cleaning materials and PPE into the hazardous waste container.[10]
Large Spills:
-
Evacuate the area immediately.[3]
-
Alert your supervisor and the institutional safety office.
-
Prevent entry into the affected area.
-
Allow only trained emergency response personnel to handle the cleanup.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the development of antibiotic resistance.
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired powdered agent, contaminated PPE, and spill cleanup materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect stock solutions and used media containing the antibacterial agent in a dedicated, labeled hazardous chemical waste container.[11] Do not pour down the drain.[11]
-
Sharps: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste containing this compound is considered hazardous chemical waste.[11]
-
Some antibiotics are not destroyed by autoclaving and must be disposed of as chemical waste.[11] Ciprofloxacin is not effectively destroyed by autoclaving.[11]
-
Follow your institution's guidelines for the disposal of chemical waste. This typically involves collection by a certified hazardous waste disposal service.
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
References
- 1. carlroth.com [carlroth.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. healthwire.pk [healthwire.pk]
- 6. Formation et consulting RH: Vanessa Goloubev: How to Store and Dispose of Ciprofloxacin Safely [wbstraining.tn]
- 7. qmul.ac.uk [qmul.ac.uk]
- 8. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
